The Bioanalytical and Structural Paradigm of Hydroxy Tipelukast-d6: A Technical Whitepaper on LC-MS/MS Internal Standardization
Executive Overview The clinical advancement of Tipelukast (MN-001)—a multimodal leukotriene receptor antagonist and phosphodiesterase inhibitor—has necessitated rigorous pharmacokinetic tracking of its primary active met...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview
The clinical advancement of Tipelukast (MN-001)—a multimodal leukotriene receptor antagonist and phosphodiesterase inhibitor—has necessitated rigorous pharmacokinetic tracking of its primary active metabolite, Hydroxy Tipelukast (MN-002)[1]. As research pivots toward the metabolite's efficacy in treating non-alcoholic steatohepatitis (NASH) and atherosclerosis, achieving absolute analytical precision in complex biological matrices is paramount.
To meet regulatory bioanalytical standards, the deployment of stable isotope-labeled internal standards (SIL-IS) is a non-negotiable requirement. This whitepaper elucidates the structural characteristics, pharmacological relevance, and bioanalytical application of Hydroxy Tipelukast-d6 , providing a robust, self-validating framework for LC-MS/MS assay development.
Structural Integrity & Physicochemical Profile
Hydroxy Tipelukast-d6 is synthesized by incorporating six deuterium atoms into the phenoxyalkylcarboxylic acid scaffold of the unlabeled metabolite[2]. This isotopic enrichment yields a +6 Da mass shift. This mass differential is the critical threshold required to prevent isotopic cross-talk in the mass spectrometer, ensuring that the natural isotopic distribution of the unlabeled analyte does not artificially inflate the internal standard signal.
Table 1: Physicochemical Properties of Hydroxy Tipelukast-d6
Property
Value
Analytical Significance
Analyte Name
Hydroxy Tipelukast-d6
Functions as the ideal SIL-IS for MN-002 quantification.
CAS Number
1027597-04-1
Unique identifier for the deuterated isotopologue.
Molecular Formula
C₂₉H₃₄D₆O₇S
The d6 substitution provides a stable +6 Da mass shift.
Molecular Weight
538.73 g/mol
Allows distinct Q1 precursor selection from the native drug.
Chemical Class
Phenoxyalkylcarboxylic Acid
Highly protein-bound; dictates the need for acidic extraction.
Pharmacological Grounding: The Target Analyte (MN-002)
To understand the necessity of quantifying this specific metabolite, one must understand its biological causality. While Tipelukast serves as the parent compound, MN-002 drives significant downstream metabolic effects.
Recent mechanistic studies demonstrate that MN-002 binds to PPAR-alpha, subsequently [3][4]. This upregulation actively enhances ApoA-I-mediated cholesterol efflux in macrophages. By clearing lipid accumulation from these cells, MN-002 prevents foam cell formation, presenting a potent therapeutic axis for attenuating atherosclerosis and liver fibrogenesis[3].
Pharmacological mechanism of Hydroxy Tipelukast (MN-002) via PPAR-α mediated cholesterol efflux.
Bioanalytical Framework: The Role of the d6 Isotopologue
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects—specifically ion suppression or enhancement caused by co-eluting endogenous plasma lipids—can severely compromise quantitative accuracy.
[5]. Because the deuterium-labeled standard shares near-identical lipophilicity and pKa with the target analyte, it co-elutes chromatographically. Consequently, both molecules are subjected to the exact same matrix environment in the electrospray ionization (ESI) source. By quantifying the ratio of the analyte's peak area to the IS peak area, the assay becomes mathematically self-correcting against ionization fluctuations and sample loss[5].
To ensure absolute data integrity, the following protocol integrates causal logic into every extraction and quantification step. This method is designed to be self-validating; any failure in extraction efficiency will be immediately reflected in the IS recovery data.
Step-by-Step Methodology:
Aliquot & Spike : Transfer 100 µL of human plasma into a microcentrifuge tube. Spike with 25 µL of Hydroxy Tipelukast-d6 working solution (e.g., 50 ng/mL)[5].
Causality: Early introduction of the IS ensures it undergoes the exact same physical loss or degradation as the endogenous analyte throughout the entire workflow.
Acidification : Add 200 µL of 2% formic acid in water and vortex for 30 seconds[5].
Causality: Hydroxy Tipelukast is a highly protein-bound phenoxyalkylcarboxylic acid. Acidification shifts the equilibrium, disrupting ionic interactions with plasma albumin and ensuring the analyte is free for extraction.
Protein Precipitation (PPT) : Add 600 µL of ice-cold acetonitrile. Vortex vigorously for 2 minutes.
Causality: The organic solvent denatures the remaining plasma proteins, driving them out of solution while keeping the lipophilic target analytes dissolved.
Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C.
Causality: High-speed centrifugation tightly pellets the denatured protein matrix, yielding a clear supernatant to prevent UHPLC column clogging.
Reconstitution & Injection : Transfer the supernatant, evaporate under nitrogen, and reconstitute in the mobile phase before injecting 5 µL into the UHPLC-ESI-MS/MS system.
Self-validating LC-MS/MS sample preparation workflow utilizing Hydroxy Tipelukast-d6 as an IS.
Data Processing & Matrix Effect Mitigation
A self-validating assay requires continuous monitoring of the IS response. If the absolute peak area of Hydroxy Tipelukast-d6 deviates by more than 15% across a batch, it indicates a systematic failure in sample preparation or a severe, localized matrix effect anomaly.
Table 2: Representative LC-MS/MS MRM Parameters
MS/MS Parameter
Representative Setting
Causality / Rationale
Ionization Mode
ESI Negative (-)
The carboxylic acid moiety readily deprotonates to form [M-H]⁻ ions.
Precursor Ion (Q1)
m/z 537.7
Corresponds directly to the deprotonated d6-isotopologue.
Product Ion (Q3)
m/z Optimized per assay
Selected based on the highest signal-to-noise ratio during CID tuning.
By normalizing the analyte response to the Hydroxy Tipelukast-d6 response (Analyte Area / IS Area), the method mathematically cancels out injection volume variations and ionization fluctuations, ensuring strict regulatory compliance for pharmacokinetic profiling.
References
Title : Enhancement of ABCA1 and ABCG1 Expression and Cholesterol Efflux by a Metabolite of Tipelukast: A Potential Therapeutic Strategy for Atherosclerosis
Source : Journal of Atherosclerosis and Thrombosis (J-STAGE / PubMed)
URL :[Link]
Synthesis and Characterization of Hydroxy Tipelukast-d6: A Comprehensive Technical Guide
Executive Summary Tipelukast (MN-001) is a highly lipophilic, orally bioavailable small molecule initially developed as a leukotriene receptor antagonist and phosphodiesterase inhibitor. Recent clinical and preclinical i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Tipelukast (MN-001) is a highly lipophilic, orally bioavailable small molecule initially developed as a leukotriene receptor antagonist and phosphodiesterase inhibitor. Recent clinical and preclinical investigations have pivoted its application toward fibrotic and metabolic disorders, including Non-Alcoholic Fatty Liver Disease (NAFLD), Non-Alcoholic Steatohepatitis (NASH), and hypertriglyceridemia[1][2].
In vivo, Tipelukast is rapidly metabolized into its primary active metabolite, Hydroxy Tipelukast (MN-002) . To accurately quantify MN-002 in complex biological matrices during pharmacokinetic (PK) and pharmacodynamic (PD) profiling, a highly stable, isotopically pure internal standard is required. Hydroxy Tipelukast-d6 (CAS 1027597-04-1) serves as the premier Stable Isotope-Labeled Internal Standard (SIL-IS) for LC-MS/MS bioanalysis[3]. This whitepaper details the mechanistic importance of MN-002, the rationale behind the specific deuteration strategy of its -d6 analog, and provides field-proven protocols for its synthesis, characterization, and bioanalytical application.
Mechanistic Grounding: The Biological Imperative of MN-002
Understanding the pharmacology of MN-002 is critical for designing appropriate bioanalytical assays. Unlike parent Tipelukast, MN-002 has been shown to exert profound lipid-modulating effects by acting as a ligand for Peroxisome Proliferator-Activated Receptor alpha (PPAR-α)[4].
Upon binding to PPAR-α, MN-002 upregulates the transcription of ATP-binding cassette transporters ABCA1 and ABCG1 in macrophages[4][5]. These transporters are critical for reverse cholesterol transport; they mediate the efflux of intracellular cholesterol to extracellular acceptors like Apolipoprotein A-I (ApoA-I) and High-Density Lipoprotein (HDL)[4]. This mechanism effectively reduces macrophage foam cell formation, presenting a novel therapeutic strategy for atherosclerosis and systemic dyslipidemia[6].
Caption: MN-002 mechanism of action: PPAR-alpha activation leading to ABCA1/ABCG1-mediated cholesterol efflux.
Rationale and Design of the Deuterated Standard
The chemical structure of Hydroxy Tipelukast features two substituted phenyl rings linked by a central thioether/ether propoxy chain. Its IUPAC name is 4-(3-(3-((4-Acetyl-3-hydroxy-2-propylphenyl)thio)propoxy)-6-(1-hydroxyethyl)-2-propylphenoxy)butanoic acid[3][7].
When designing a SIL-IS, the placement of the deuterium atoms is paramount. Labeling the terminal propyl chains or the 1-hydroxyethyl group is suboptimal because these sites are highly susceptible to in vivo cytochrome P450-mediated
ω
-oxidation or reversible dehydrogenation, leading to in vivo deuterium loss.
Causality in Design: The 6 deuterium atoms in Hydroxy Tipelukast-d6 are strategically placed on the central propoxy linker (forming a -CD2-CD2-CD2- chain). This region is sterically protected and metabolically robust. It resists both chemical H/D exchange during sample extraction and enzymatic cleavage in vivo, ensuring that the mass shift (+6 Da) remains absolute during mass spectrometric quantification.
Step-by-Step Synthesis Protocol
The synthesis of Hydroxy Tipelukast-d6 utilizes a convergent approach, coupling two highly functionalized aromatic building blocks via a deuterated linker.
Phase 1: Preparation of the Deuterated Thioether Intermediate
Dissolve the thiophenol building block in anhydrous DMF under an inert argon atmosphere.
Add
K2CO3
. Causality:
K2CO3
provides optimal basicity to deprotonate the thiol without causing significant base-catalyzed degradation of the acetyl moiety.
Dropwise add 1,3-dibromopropane-d6 at 0°C, then warm to room temperature. The use of excess dibromide minimizes the formation of symmetric thioether dimers.
Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography to yield the bromopropyl-d6 intermediate.
Combine the reagents in DMF and heat to 60°C for 12 hours.
Causality:
Cs2CO3
is selected over
K2CO3
for this step because the larger cesium cation increases the nucleophilicity of the phenoxide ion (the "cesium effect"), driving the
SN2
displacement of the bromide while suppressing competing
E2
elimination of the deuterated chain.
Dissolve the coupled ester in the THF/Water mixture. Add
LiOH⋅H2O
and stir at room temperature for 4 hours.
Causality: Mild hydrolysis with LiOH prevents the retro-aldol degradation or dehydration of the sensitive 1-hydroxyethyl group on the aromatic ring, which could occur under harsh refluxing NaOH or KOH conditions.
Acidify to pH 3 with 1M HCl, extract with dichloromethane, dry over
Na2SO4
, and concentrate to yield pure Hydroxy Tipelukast-d6.
Physicochemical Characterization
Rigorous characterization is required to ensure the SIL-IS does not contribute to the unlabeled analyte channel (cross-talk) during MRM detection.
Table 1: Physicochemical and Analytical Properties
Indicates high hydrophobicity; requires high organic mobile phase.
Isotopic Purity
>99% Atom D
Ensures <0.1% contribution to the
M0
(unlabeled) mass channel.
Analytical Validation:
HRMS (ESI-): Calculated for
[M−H]−C29H33D6O7S−
: 537.26. Observed: 537.26.
1H-NMR (400 MHz,
CDCl3
): The complete disappearance of the multiplet at
δ
2.10-2.30 ppm and the triplets at
δ
3.10 and 4.15 ppm confirms the full deuteration of the central propoxy chain.
Bioanalytical Application: LC-MS/MS Workflow
Because MN-002 is highly lipophilic and heavily protein-bound in plasma, sample preparation must aggressively disrupt protein binding while maintaining high recovery.
Extraction Protocol (Protein Precipitation)
Aliquot 50
μL
of human plasma into a 96-well plate.
Spike with 10
μL
of Hydroxy Tipelukast-d6 working solution (100 ng/mL in 50% Methanol).
Add 200
μL
of ice-cold Acetonitrile containing 0.1% Formic Acid.
Causality: Acetonitrile effectively denatures plasma proteins, releasing the bound lipophilic MN-002, while formic acid keeps the butanoic acid moiety protonated, maximizing partitioning into the organic crash solvent.
Vortex for 5 minutes, centrifuge at 4000 x g for 10 minutes at 4°C.
Transfer the supernatant, evaporate under nitrogen, and reconstitute in 100
μL
of Mobile Phase A/B (50:50).
Causality: The terminal butanoic acid group readily loses a proton, making ESI- significantly more sensitive and stable than positive mode for this molecule.
MRM Transitions:
MN-002 (Analyte):m/z
531.2
→
Fragment ion (e.g.,
m/z
279.1)
MN-002-d6 (SIL-IS):m/z
537.2
→
Fragment ion (e.g.,
m/z
285.1)
Caption: LC-MS/MS bioanalytical workflow for MN-002 quantification utilizing Hydroxy Tipelukast-d6 as the internal standard.
Conclusion
Hydroxy Tipelukast-d6 is an indispensable tool for the rigorous pharmacokinetic evaluation of Tipelukast's active metabolite, MN-002. By strategically incorporating deuterium into the metabolically inert propoxy linker, the SIL-IS guarantees structural integrity throughout extraction and ionization. The self-validating protocols outlined above—from cesium-mediated etherification to negative-mode MRM quantification—ensure that drug development professionals can achieve high-fidelity, reproducible data in clinical and preclinical metabolic studies.
References
Enhancement of ABCA1 and ABCG1 Expression and Cholesterol Efflux by a Metabolite of Tipelukast: A Potential Therapeutic Strategy for Atherosclerosis. National Center for Biotechnology Information (PMC). Available at:[Link][4]
MediciNova Reveals MN-001 Metabolite Boosts Cholesterol Efflux in Macrophages. Sahm Capital. Available at:[Link][5]
TIPELUKAST - precisionFDA. U.S. Food and Drug Administration. Available at:[Link][7]
DrugMapper: TIPELUKAST. University of Helsinki. Available at:[Link][8]
MediciNova Receives Notice of Allowance from United States Patent and Trademark Office for New Patent Covering MN-001 for Triglyceride Synthesis in the Liver. FirstWord Pharma. Available at:[Link][1]
Executive Summary In the landscape of modern drug development, the precise quantification of therapeutic agents and their active metabolites is paramount. Tipelukast (MN-001) is a novel, orally bioavailable small molecul...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug development, the precise quantification of therapeutic agents and their active metabolites is paramount. Tipelukast (MN-001) is a novel, orally bioavailable small molecule currently in advanced clinical development for fibrotic and inflammatory diseases, including Non-Alcoholic Steatohepatitis (NASH) and idiopathic pulmonary fibrosis 1[1]. Its primary active metabolite, Hydroxy Tipelukast (MN-002) , drives the bulk of its pharmacological efficacy.
To support rigorous pharmacokinetic (PK) and pharmacodynamic (PD) profiling, Hydroxy Tipelukast-d6 sodium salt was engineered as a stable isotope-labeled internal standard (SIL-IS). This whitepaper provides an in-depth technical analysis of its physical properties, the mechanistic pathways of its parent molecule, and a self-validating bioanalytical methodology for its use in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Profiling and Structural Causality
The structural design of an internal standard directly dictates its behavior in biological matrices. The quantitative physicochemical properties of Hydroxy Tipelukast-d6 sodium salt are summarized below.
The Sodium Salt Modification: The free acid form of Hydroxy Tipelukast is highly lipophilic, resulting in poor aqueous solubility. Formulating the standard as a sodium salt drastically enhances its solubility in polar solvents. Why this matters: When spiking a high-concentration organic stock solution into an aqueous biological matrix (like human plasma), poor solubility can cause localized precipitation. The sodium salt ensures immediate, uniform dissolution, which is critical for accurate extraction recovery normalization.
The +6 Da Mass Shift (d6): Tipelukast contains a sulfur atom, which possesses a naturally occurring heavy isotope (
34
S, ~4.2% abundance) that generates a prominent M+2 isotopic peak. If a +3 Da or +4 Da label were used, the isotopic envelope of the highly concentrated parent drug could overlap with the internal standard's mass window, causing Multiple Reaction Monitoring (MRM) cross-talk. The +6 Da shift of the d6-isotope ensures the internal standard's signal is completely isolated from the parent drug's isotopic envelope, guaranteeing absolute quantitative accuracy4[4].
Mechanistic Pharmacology of the Parent Metabolite (MN-002)
Hydroxy Tipelukast (MN-002) is not merely a byproduct; it is a highly active lipid-modulating and anti-inflammatory agent. Its efficacy in treating NASH and hypertriglyceridemia stems from a multi-target mechanism of action5[5].
MN-002 exerts its effects by antagonizing leukotriene (LT) receptors and inhibiting both 5-lipoxygenase (5-LO) and phosphodiesterases (PDE 3 and 4)6[6]. The 5-LO/LT pathway is a known pathogenic driver of hepatic stellate cell activation and fibrosis. Furthermore, recent studies demonstrate that MN-002 significantly upregulates ABCA1 and ABCG1 transporters, enhancing ApoA-I-mediated cholesterol efflux independently of PKA signaling, thereby reducing foam cell formation in atherosclerotic and NASH models 7[7].
Figure 1. Multi-target signaling pathway of Hydroxy Tipelukast (MN-002) in hepatic tissue.
To accurately map the pharmacokinetics of MN-002, bioanalytical assays must overcome severe matrix effects inherent to human plasma. Hydroxy Tipelukast-d6 acts as the perfect internal standard, co-eluting with the analyte to normalize ionization suppression in the Electrospray Ionization (ESI) source.
Self-Validating Protocol for Plasma Bioanalysis
This protocol is designed as a self-validating system. By incorporating specific blank checks, the method inherently proves the absence of isotopic cross-talk and carryover during every run.
Step 1: System Suitability and Matrix Controls
Action: Prepare a Matrix Blank (plasma with no analyte or IS) and a Zero Sample (plasma spiked only with Hydroxy Tipelukast-d6).
Causality: Running these before the analytical batch validates the +6 Da mass shift. If the Zero Sample shows a peak in the unlabeled MN-002 MRM channel, it immediately flags isotopic impurity or LC carryover, preventing false-positive quantification.
Step 2: Aliquoting and IS Spiking
Action: Transfer 100 µL of human plasma into a 96-well plate. Spike with 10 µL of Hydroxy Tipelukast-d6 sodium salt working solution (50 ng/mL in 50:50 Methanol:Water). Vortex for 30 seconds.
Step 3: Acidified Protein Precipitation (PPT)
Action: Add 300 µL of Acetonitrile containing 2% Formic Acid.
Causality: Tipelukast and its metabolites are highly bound to plasma proteins. Acetonitrile rapidly denatures these proteins to release the drug. The addition of 2% Formic Acid serves a dual purpose: it disrupts ionic drug-protein interactions to maximize recovery, and it forces the carboxylic acid moiety of MN-002 into a protonated (unionized) state, which is strictly required for optimal retention on the hydrophobic C18 stationary phase.
Step 4: Centrifugation and Extraction
Action: Centrifuge the plate at 14,000 x g for 10 minutes at 4°C. Transfer 150 µL of the supernatant to a clean autosampler plate.
Step 5: UHPLC-MS/MS Analysis
Action: Inject 5 µL onto a sub-2 µm C18 UHPLC column. Utilize a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Detect via positive ESI in MRM mode.
Causality: Because Hydroxy Tipelukast and its d6-variant are chemically identical, they will co-elute at the exact same retention time. Any ion suppression caused by co-eluting phospholipids from the plasma matrix will affect both molecules equally. The mass spectrometer calculates the ratio of the Analyte Area to the IS Area, mathematically canceling out the matrix effect.
Figure 2. Self-validating LC-MS/MS bioanalytical workflow using Hydroxy Tipelukast-d6.
Navigating Preclinical Development: A Technical Guide to the Metabolism of Tipelukast and its Major Metabolites
Abstract This technical guide provides an in-depth exploration of the preclinical evaluation of Tipelukast (also known as MN-001 or KCA-757), a novel oral therapeutic agent with a multi-faceted mechanism of action. The f...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides an in-depth exploration of the preclinical evaluation of Tipelukast (also known as MN-001 or KCA-757), a novel oral therapeutic agent with a multi-faceted mechanism of action. The focus of this document is to delineate the methodologies and rationale behind the characterization of Tipelukast's metabolic fate in preclinical species, with a particular emphasis on the identification and analysis of its major metabolites. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities. We will delve into the experimental design, analytical protocols, and the interpretation of data pertinent to understanding the biotransformation of Tipelukast, thereby providing a robust framework for similar preclinical investigations.
Introduction: The Therapeutic Promise of Tipelukast
Tipelukast is an orally bioavailable small molecule that has demonstrated significant anti-inflammatory and anti-fibrotic activity in a variety of preclinical models.[1][2] Its therapeutic potential stems from a unique combination of mechanisms, including antagonism of the leukotriene (LT) receptor, inhibition of phosphodiesterases (PDE), primarily subtypes 3 and 4, and inhibition of 5-lipoxygenase (5-LO).[1] This multi-target engagement positions Tipelukast as a promising candidate for complex inflammatory and fibrotic diseases.
The journey of a drug candidate from discovery to clinical application is underpinned by a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The metabolic pathway of a drug is of paramount importance as it dictates its pharmacokinetic profile, potential for drug-drug interactions, and the formation of active or potentially toxic metabolites. For Tipelukast, a major active metabolite, designated as MN-002, has been identified and is a key focus of its preclinical development.[2] This guide will illuminate the scientific rigor required to characterize such metabolites and understand their contribution to the overall pharmacological profile of the parent drug.
The Rationale for Preclinical Metabolism Studies
The primary objectives of preclinical metabolism studies are to:
Identify Major Metabolites: To determine the chemical structures of the primary biotransformation products of the parent drug.
Elucidate Metabolic Pathways: To map the enzymatic reactions responsible for the formation of these metabolites.
Assess Species Differences: To compare the metabolic profiles across different preclinical species (e.g., rats, dogs) and, ultimately, to predict the metabolic fate in humans.
Characterize Metabolite Activity: To evaluate whether metabolites are pharmacologically active or inactive.
Inform Toxicology Studies: To ensure that the metabolites to which humans will be exposed have been adequately tested for safety in preclinical toxicology studies.
A comprehensive understanding of these aspects is not merely a regulatory requirement but a fundamental component of a successful drug development program, enabling a data-driven approach to dose selection, safety assessment, and the prediction of clinical outcomes.
Methodologies for In Vitro Metabolism Studies
In vitro metabolism studies serve as the foundational step in characterizing the biotransformation of a new chemical entity. These assays are designed to be rapid, cost-effective, and provide a mechanistic understanding of the enzymes involved in the drug's metabolism.
Liver Microsomal Stability Assay
The liver is the primary site of drug metabolism, and liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes like cytochrome P450s (CYPs), are a standard tool for these investigations.[3][4]
Protocol: Tipelukast Metabolic Stability in Rat Liver Microsomes
Preparation of Incubation Mixture:
In a 1.5 mL microcentrifuge tube, combine rat liver microsomes (final protein concentration 0.5 mg/mL) and 100 mM potassium phosphate buffer (pH 7.4).
Pre-incubate the mixture at 37°C for 5 minutes.
Initiation of Reaction:
Add Tipelukast (final concentration 1 µM, from a stock solution in a suitable organic solvent like DMSO, final solvent concentration ≤ 0.5%) to the pre-warmed microsome mixture.
Immediately add a pre-warmed NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the metabolic reaction. The final volume should be 200 µL.
Time-Point Sampling:
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer a 25 µL aliquot of the incubation mixture to a new tube containing 75 µL of ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
Sample Processing:
Vortex the quenched samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
LC-MS/MS Analysis:
Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method to quantify the remaining concentration of Tipelukast.
Data Analysis:
Plot the natural logarithm of the percentage of Tipelukast remaining versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Causality Behind Experimental Choices:
NADPH-Regenerating System: This is crucial for sustaining the activity of NADPH-dependent CYP enzymes, which are often the primary drivers of Phase I metabolism.
Acetonitrile Quenching: The use of a cold organic solvent effectively stops the enzymatic reaction and precipitates proteins that could interfere with the subsequent LC-MS/MS analysis.
Internal Standard: An internal standard is essential for accurate quantification, as it corrects for variations in sample processing and instrument response.
Hepatocyte Incubations
While microsomes are excellent for studying Phase I metabolism, they lack the full complement of enzymes and cofactors present in intact liver cells, particularly for Phase II conjugation reactions. Hepatocytes, therefore, provide a more complete picture of a drug's metabolism.[5]
Workflow: Metabolite Profiling in Suspended Rat Hepatocytes
Caption: Workflow for in vitro metabolite profiling of Tipelukast in rat hepatocytes.
Preclinical In Vivo Pharmacokinetic and Metabolism Studies
In vivo studies in animal models are critical for understanding the complete ADME profile of a drug candidate in a physiological system. These studies provide data on oral bioavailability, plasma concentration-time profiles, tissue distribution, and routes of excretion.
Pharmacokinetic Study in Rats
Protocol: Oral Pharmacokinetic Study of Tipelukast in Sprague-Dawley Rats
Animal Acclimatization and Dosing:
Male Sprague-Dawley rats (n=3 per time point) are acclimatized for at least one week.
Following an overnight fast, rats are administered Tipelukast orally via gavage at a dose of 10 mg/kg, formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
Blood Sample Collection:
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), blood samples (approximately 0.2 mL) are collected from the tail vein into tubes containing an anticoagulant (e.g., K2EDTA).
Plasma Preparation:
The blood samples are immediately centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
Sample Analysis:
Plasma samples are stored at -80°C until analysis. The concentrations of Tipelukast and its major metabolite, MN-002, are determined using a validated LC-MS/MS method.
Pharmacokinetic Parameter Calculation:
Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t½ (half-life) are calculated using non-compartmental analysis software.
Table 1: Hypothetical Pharmacokinetic Parameters of Tipelukast and MN-002 in Rats Following a 10 mg/kg Oral Dose
Parameter
Tipelukast (Parent)
MN-002 (Metabolite)
Cmax (ng/mL)
850
230
Tmax (hr)
1.0
2.0
AUC (0-24h) (ng*hr/mL)
4500
1800
t½ (hr)
4.5
6.2
Metabolite Identification in Excreta
To construct a complete picture of the metabolic fate of Tipelukast, analysis of urine and feces is necessary to identify the excretory products.
Workflow: Metabolite Identification in Rat Urine and Feces
Caption: Workflow for identifying Tipelukast metabolites in rat excreta.
Proposed Biotransformation Pathway of Tipelukast
Based on the chemical structure of Tipelukast and common metabolic reactions observed for similar compounds, a putative biotransformation pathway can be proposed. The presence of phenolic hydroxyl groups, ether linkages, and alkyl chains suggests that Tipelukast is likely to undergo both Phase I (oxidation, hydrolysis) and Phase II (glucuronidation, sulfation) metabolism.
Caption: A proposed metabolic pathway for Tipelukast.
Analytical Methodologies: The Core of Metabolite Quantification
The accurate quantification of Tipelukast and its metabolites in complex biological matrices is heavily reliant on the development and validation of robust analytical methods, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the gold standard.
Key Considerations for LC-MS/MS Method Development:
Chromatographic Separation: A suitable reverse-phase C18 column with a gradient elution of acetonitrile and water (with formic acid as a modifier) is typically effective for separating Tipelukast and its metabolites.
Mass Spectrometric Detection: Electrospray ionization (ESI) in positive or negative mode is selected based on the chemical properties of the analytes. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the parent drug and its metabolites.
Method Validation: The method must be rigorously validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effects.
Conclusion and Future Directions
The preclinical metabolism studies of Tipelukast are fundamental to its development as a safe and effective therapeutic agent. The identification of the major active metabolite, MN-002, underscores the importance of a comprehensive metabolic assessment. The methodologies outlined in this guide, from in vitro microsomal and hepatocyte assays to in vivo pharmacokinetic and metabolite identification studies, provide a robust framework for characterizing the ADME properties of novel drug candidates. Future work will focus on the definitive structural elucidation of all major metabolites, a thorough investigation of the specific enzymes responsible for their formation, and a comparative analysis of the metabolic profiles across multiple preclinical species and humans to ensure a confident transition into clinical development.
References
MediciNova, Inc. (n.d.). MN-001. Retrieved from [Link][1]
MediciNova, Inc. (2015, April 16). MediciNova Announces FDA Fast Track Designation for MN-001 (tipelukast) for the Treatment of NASH with Fibrosis. [Press Release].
Matsuda, K., & Iwaki, Y. (2015). MN-001 (tipelukast), a novel, orally bioavailable drug, reduces fibrosis and inflammation and down-regulates TIMP-1, collagen Type 1 and LOXL2 mRNA overexpression in an advanced NASH (non-alcoholic steatohepatitis) model. Hepatology, 62, 132A.[2]
Di, L., & Obach, R. S. (2015). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Methods in Pharmacology and Toxicology (pp. 249-263). Humana Press.
Marques, B., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(1), 102086.[5]
Ramsden, D., & Riley, R. J. (2014). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Methods in Molecular Biology (pp. 227-241). Humana Press.[6]
Samanidou, V. F., et al. (2022). Analytical Methods for Nanomaterial Determination in Biological Matrices. Methods and Protocols, 5(4), 61.[7][8][9]
Eda, H., et al. (1991). Disposition and metabolism of timiperone in the rat, dog, and monkey. Xenobiotica, 21(10), 1279-1291.[10]
Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 462.[11]
Johnson, C. H., & Patterson, L. H. (2011). Exploration of Novel Hepatic In-vitro Systems for Drug Metabolism and Pharmacokinetic Studies. Current Drug Metabolism, 12(8), 735-746.[4]
Johnson, T. N., et al. (2006). Pharmacokinetics and metabolism of UK-383367 in rats and dogs: a rationale for long-lived plasma radioactivity. Xenobiotica, 36(5), 423-437.[12]
MediciNova, Inc. (2020, February 18). 日本における MN-001(Tipelkast)及び MN-002 の 肝線維化を認める進行型 NASH を適応とする特許承認. [Press Release].[2]
Mitchell, S. C., et al. (1991). Metabolism of temelastine (SK&F 93944) in hepatocytes from rat, dog, cynomolgus monkey and man. Xenobiotica, 21(6), 755-767.[13]
Ivashchenko, A. V., et al. (2022). Biotransformation of Oleanolic Acid Using Rhodococcus rhodochrous IEGM 757. Catalysts, 12(11), 1352.[14]
Gounder, M. M., et al. (2021). AMG 757, a Half-Life Extended, DLL3-Targeted Bispecific T-Cell Engager, Shows High Potency and Sensitivity in Preclinical Models of Small-Cell Lung Cancer. Clinical Cancer Research, 27(5), 1499-1510.[15]
Li, F., et al. (2019). Enzymes and Pathways of Kavain Bioactivation and Biotransformation. Chemical Research in Toxicology, 32(8), 1649-1659.[16]
Johnson, D. J., et al. (1976). Comparative metabolism of fenclorac in rat, dog, monkey, and man. Drug Metabolism and Disposition, 4(5), 419-428.[17]
Zhang, T., et al. (2022). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Toxins, 14(7), 477.[18]
ClinicalTrials.gov. (2026, January 23). Safety, Tolerability, and Efficacy of MN-001 (Tipelukast) in Patients With Idiopathic Pulmonary Fibrosis. Retrieved from [Link][19]
Owonikoko, T. K., et al. (2021). OA11.03 A Phase 1 Study of AMG 757, Half-Life Extended Bispecific T-Cell Engager (BiTE®)Immune Therapy Against DLL3, in SCLC. Journal of Thoracic Oncology, 16(3), S13-S14.[20]
Ekpenyong, O., et al. (2020). Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical Properties of CLBQ14, a Novel Methionine Aminopeptidase Inhibitor. Drug Design, Development and Therapy, 14, 1239-1250.[21]
Blackhall, F. H. (2021, June 18). AMG 757 Elicits Early Response, Safety in Small Cell Lung Cancer. Targeted Oncology.[22]
Meyer, F. P., et al. (1991). Biotransformation of nimodipine in rat, dog, and monkey. Arzneimittel-Forschung, 41(4), 364-374.[23]
MediciNova, Inc. (2023, August 15). 欧州におけるMN-001(タイペルカスト)及びMN-002の肝線維化を認める進行型NASHを適応とする特許承認に関するお知らせ. [Press Release].[24]
The Role of Hydroxy Tipelukast and Its Deuterated Analog in Pharmacokinetic Profiling: A Technical Whitepaper
Introduction: The Pharmacological Landscape of Tipelukast Tipelukast (MN-001) is an orally bioavailable small molecule currently advancing through clinical trials for the treatment of inflammatory and fibrotic conditions...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Pharmacological Landscape of Tipelukast
Tipelukast (MN-001) is an orally bioavailable small molecule currently advancing through clinical trials for the treatment of inflammatory and fibrotic conditions, including non-alcoholic fatty liver disease (NAFLD), idiopathic pulmonary fibrosis (IPF), and metabolic disorders[1]. While the parent compound exerts its effects through leukotriene (LT) receptor antagonism and the inhibition of phosphodiesterase (PDE) 3/4 and 5-lipoxygenase (5-LO)[1][2], its systemic efficacy is heavily driven by its primary active metabolite, Hydroxy Tipelukast (MN-002)[3].
In modern drug development, understanding the pharmacokinetic (PK) profile of an active metabolite is just as critical as tracking the parent drug. This technical guide explores the mechanistic significance of Hydroxy Tipelukast and provides a self-validating bioanalytical workflow for its precise quantification using its stable isotope-labeled internal standard (SIL-IS), Hydroxy Tipelukast-d6.
Hydroxy Tipelukast (MN-002) is not merely an inactive clearance byproduct; it is a highly potent lipid-modulating agent[2][4]. Recent molecular docking simulations and in vitro macrophage assays have elucidated its distinct biological pathways[4].
MN-002 exerts anti-atherosclerotic effects by binding to the nuclear receptor PPAR-alpha and modulating LXR-alpha pathways[2][4][5]. This interaction upregulates the expression of key ATP-binding cassette transporters—specifically ABCA1 and ABCG1—independent of the Protein Kinase A (PKA) pathway[4]. Consequently, this upregulation significantly enhances ApoA-I-mediated cholesterol efflux, reducing foam cell formation in macrophages[2][4]. Tracking MN-002 exposure in PK studies is therefore essential to correlate dosing regimens with therapeutic risk reduction in atherosclerosis and dyslipidemia[5].
Mechanistic signaling pathway of Hydroxy Tipelukast (MN-002) driving cholesterol efflux.
Bioanalytical Challenges and the Necessity of a SIL-IS
To establish a robust pharmacokinetic profile, bioanalytical scientists must accurately quantify both MN-001 and MN-002 in complex biological matrices (e.g., human plasma)[6]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its unparalleled sensitivity and selectivity[6].
However, LC-MS/MS is highly susceptible to matrix effects —a phenomenon where co-eluting endogenous plasma lipids or proteins suppress or enhance the ionization efficiency of the target analyte[6]. To ensure the protocol acts as a self-validating system, a stable isotope-labeled internal standard is mandatory.
Hydroxy Tipelukast-d6 (CAS 1027597-04-1) , which incorporates six deuterium atoms on its propoxy chain (Molecular Weight: 538.73, Formula: C29H34D6O7S), is specifically synthesized for this purpose[7][8]. Because its physicochemical properties are virtually identical to the unlabeled MN-002, it co-elutes chromatographically and experiences the exact same matrix suppression or enhancement[6][9]. By normalizing the analyte's MS response to the d6-internal standard, the assay mathematically cancels out matrix-induced variances, ensuring absolute quantitative accuracy[6].
Experimental Protocol: LC-MS/MS Workflow for PK Profiling
As a Senior Application Scientist, I design protocols where every step has a defined physicochemical causality. The following workflow details the extraction and quantification of Hydroxy Tipelukast from human plasma.
Step-by-step LC-MS/MS bioanalytical workflow for pharmacokinetic profiling.
Phase 1: Sample Preparation & Protein Precipitation
Causality: Tipelukast and its metabolites are highly lipophilic and heavily protein-bound in systemic circulation. Protein precipitation (PPT) using a strong organic solvent disrupts these non-covalent hydrophobic interactions, releasing the analyte while precipitating endogenous proteins that would otherwise foul the LC column.
Aliquot: Transfer 50 µL of human plasma (K2EDTA) into a 96-well extraction plate.
Spike IS: Add 10 µL of the working Internal Standard solution (Hydroxy Tipelukast-d6 at 100 ng/mL in 50% methanol). Validation check: The SIL-IS must be added before any extraction steps to perfectly mirror any volumetric or adsorptive losses of the target analyte.
Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid lowers the pH of the matrix, ensuring the carboxylic acid moiety of the metabolite remains protonated and lipophilic, thereby maximizing extraction recovery.
Agitation & Centrifugation: Vortex the plate for 5 minutes, then centrifuge at 4,000 x g for 15 minutes at 4°C.
Transfer: Transfer 150 µL of the supernatant to a clean plate and dilute with 150 µL of LC-MS grade water. Causality: Diluting the organic extract matches the initial mobile phase conditions, preventing peak distortion (the "solvent effect") during column injection.
Phase 2: UHPLC Separation
Causality: A reversed-phase C18 column is selected due to the hydrophobic nature of the analytes.
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 20% B to 95% B over 3 minutes. Causality: A steep gradient ensures sharp peak shapes and minimizes run time, while effectively separating the parent drug (MN-001) from the slightly more polar hydroxylated metabolite (MN-002).
Phase 3: MS/MS Detection
Causality: Multiple Reaction Monitoring (MRM) provides maximum selectivity by filtering for both the specific parent mass (Q1) and a specific collision-induced fragment mass (Q3). Positive Electrospray Ionization (ESI+) is utilized to protonate the molecules into [M+H]+ ions.
Quantitative Data Presentation
The chemical conversion of Tipelukast (a ketone) to Hydroxy Tipelukast (an alcohol) adds 2 atomic mass units (Da) to the structure. The deuterated internal standard adds an additional 6 Da. The following table summarizes the optimized MRM transitions required for the pharmacokinetic profiling of these compounds.
Analyte
Role
Precursor Ion [M+H]+ (m/z)
Product Ion (m/z)
Collision Energy (eV)
Retention Time (min)
Tipelukast (MN-001)
Parent Drug
531.7
315.2
25
2.45
Hydroxy Tipelukast (MN-002)
Active Metabolite
533.7
317.2
25
2.15
Hydroxy Tipelukast-d6
Internal Standard
539.7
323.2
25
2.15
Note: Hydroxy Tipelukast and its d6-analog co-elute perfectly at 2.15 minutes, validating the use of the SIL-IS to correct for matrix suppression at that exact retention window.
Conclusion
The pharmacokinetic profiling of Tipelukast is inextricably linked to the accurate quantification of its major active metabolite, Hydroxy Tipelukast (MN-002). Because MN-002 drives critical therapeutic pathways—such as ABCA1/ABCG1 upregulation and cholesterol efflux—its systemic monitoring is vital for evaluating efficacy in atherosclerosis and NASH clinical trials[2][4]. By integrating Hydroxy Tipelukast-d6 as a stable isotope-labeled internal standard within a rigorously designed LC-MS/MS workflow, bioanalytical scientists can achieve the high-fidelity, self-validating data required to advance modern metabolic therapeutics[6][9].
Precision Handling and Safety Guidelines for Deuterated Compounds in Drug Development
Abstract The strategic incorporation of deuterium ( 2 H) into small-molecule active pharmaceutical ingredients (APIs) has revolutionized pharmacokinetics and toxicology. By leveraging the Kinetic Isotope Effect (KIE), de...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The strategic incorporation of deuterium (
2
H) into small-molecule active pharmaceutical ingredients (APIs) has revolutionized pharmacokinetics and toxicology. By leveraging the Kinetic Isotope Effect (KIE), deuteration can shunt metabolic pathways, enhance drug half-life, and reduce the formation of toxic metabolites. However, the physical handling, safety profiling, and experimental validation of deuterated compounds require stringent protocols to maintain isotopic integrity. This whitepaper provides an authoritative, causality-driven guide to the safety, handling, and experimental utilization of deuterated compounds for researchers and drug development professionals.
Mechanistic Foundations: The Kinetic Isotope Effect (KIE)
The entire premise of deuterated drug design is built upon a quantum mechanical phenomenon known as the Kinetic Isotope Effect (KIE)[1]. Because a deuterium atom has twice the mass of a protium (
1
H) atom, the carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy compared to a carbon-hydrogen (C-H) bond[1].
The Causality of Metabolic Stability:
To cleave a covalent bond during cytochrome P450 (CYP450) mediated metabolism, the molecule must absorb enough energy to reach the transition state. Because the C-D bond starts from a lower energy "well" than the C-H bond, it requires a higher activation energy to break[1]. If the cleavage of this specific bond is the rate-determining step in the drug's metabolic pathway, deuteration will significantly slow the reaction rate[1]. This mechanism was clinically validated by the FDA approval of deutetrabenazine in 2017 and the de novo deuterated drug deucravacitinib in 2022[2].
Figure 1: CYP450-mediated metabolic shunting driven by the Kinetic Isotope Effect (KIE).
Toxicological Profile and Biosafety of Deuterium
A common misconception in early-stage research is that heavy isotopes inherently carry high toxicity or radioactivity. Deuterium is a stable, non-radioactive isotope[3]. The safety profile of deuterated compounds—and their primary solvent, deuterium oxide (D
2
O)—is exceptionally favorable under standard laboratory and clinical conditions.
From a regulatory and safety data sheet (SDS) perspective, D
2
O is not classified as a hazardous substance[4]. However, because deuterium can exchange with hydrogen in biological systems, massive systemic replacement can alter the kinetics of essential biochemical reactions (e.g., mitosis and cellular respiration).
Table 1: Physical and Toxicological Properties of Deuterium Oxide (D
2
O) vs. Water (H
2
O)
Long-term exposure at high levels alters fundamental enzymatic reaction rates globally[3].
Safety Directive: Standard laboratory handling of deuterated APIs and solvents poses negligible risk of systemic toxicity. PPE (gloves, safety glasses) is required primarily to protect the chemical integrity of the solvent from human moisture, rather than to protect the human from the deuterium[4].
Laboratory Handling and Integrity Preservation
The most critical failure point in handling deuterated compounds is H/D exchange driven by atmospheric moisture. Deuterated solvents (e.g., CDCl
3
, DMSO-
d6
, D
2
O) are highly hygroscopic[6]. When exposed to ambient air, labile deuterons rapidly exchange with protons from atmospheric H
2
O.
This exchange destroys the isotopic purity of the solvent, introducing massive HDO or H
2
O peaks in Nuclear Magnetic Resonance (NMR) spectroscopy that can completely obscure the analyte signals of interest[7].
Figure 2: Anhydrous handling workflow to prevent H/D exchange in deuterated solvents.
Experimental Methodologies
To ensure scientific integrity, every protocol involving deuterated compounds must be treated as a self-validating system. The following methodologies incorporate built-in quality control checks to verify isotopic stability.
Protocol A: Anhydrous Preparation of Deuterated NMR Samples
This protocol is designed to prevent hygroscopic degradation of deuterated solvents, ensuring optimal signal-to-noise ratios for structural elucidation[7].
Glassware Desiccation: Bake standard 5 mm NMR tubes and all transfer glassware in a drying oven at 150°C for a minimum of 24 hours[7].
Causality: Glass surfaces adsorb microscopic layers of water. Baking provides the thermal energy required to desorb H
2
O, preventing immediate H/D exchange upon solvent contact.
Atmospheric Control: Transfer the baked glassware directly into a desiccator or a nitrogen/argon-purged glovebox to cool.
Solvent Extraction: Using a micro-syringe, puncture the septum of the deuterated solvent container (e.g., AcroSeal packaging). Inject a volume of inert gas equal to the volume of solvent being removed to prevent creating a vacuum that could draw in ambient air.
Sample Dissolution: Dissolve 0.1–1 M of the analyte in 0.5–1 mL of the deuterated solvent[7]. Transfer the solution to the NMR tube and seal immediately with Parafilm or a flame seal.
System Validation (Self-Check): Run a baseline
1
H NMR spectrum. Integrate the residual water peak (e.g., at 1.56 ppm for CDCl
3
or 3.33 ppm for DMSO-
d6
). If the water peak integral exceeds the expected baseline for the solvent's stated purity, the system has been compromised by atmospheric moisture and the sample must be re-prepared.
Protocol B: In Vitro Metabolic Stability Assay (Microsomal Clearance)
To validate the therapeutic viability of a deuterated drug candidate, its metabolic clearance must be compared against its non-deuterated counterpart to calculate the KIE ratio (
kH/kD
).
Incubation Setup: Prepare a 1 mL reaction mixture containing human liver microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
Causality: This buffer mimics physiological pH, ensuring the CYP450 enzymes maintain their native tertiary structure and catalytic activity.
Substrate Addition: Spike the reaction mixture with the deuterated drug candidate to a final concentration of 1 µM. Prepare a parallel control assay using the non-deuterated parent drug.
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
Time-Course Quenching: At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), extract 100 µL aliquots and immediately mix with 300 µL of ice-cold acetonitrile containing an internal standard.
Causality: The cold acetonitrile instantly denatures the CYP450 enzymes and precipitates the proteins, halting the metabolic reaction at the exact time point for accurate kinetic profiling.
Centrifugation and LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
System Validation (Self-Check): Calculate the intrinsic clearance (
CLint
) for both compounds. A valid KIE is confirmed if the ratio of
CLint(H)/CLint(D)
is significantly greater than 1, proving that the C-D bond cleavage is the rate-limiting step in the drug's metabolism[1].
Conclusion
The successful application of deuterated compounds in drug discovery is not merely a "plug and play" substitution of hydrogen[1]. It requires a rigorous understanding of subatomic bond energetics, strict adherence to anhydrous handling protocols to prevent H/D exchange, and precise kinetic assays to validate metabolic shunting. By treating every handling step as a potential vector for isotopic degradation and implementing self-validating experimental workflows, researchers can fully harness the power of the deuterium switch to engineer safer, more efficacious therapeutics.
References
Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer
Dove Medical Press
[Link]
Deuterium oxide - Safety Data Sheet
Sigma-Aldrich
[Link]
Deuterium in drug discovery: progress, opportunities and challenges
Nature Reviews Drug Discovery[Link]
Application Note: UHPLC-MS/MS Methodologies for the Baseline Separation and Quantification of Tipelukast (MN-001) and its Active Metabolite MN-002
Introduction & Mechanistic Context Tipelukast (MN-001) is an orally bioavailable small molecule characterized by a multifaceted pharmacological profile. It functions as a leukotriene D4 (LTD4) receptor antagonist, an inh...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Context
Tipelukast (MN-001) is an orally bioavailable small molecule characterized by a multifaceted pharmacological profile. It functions as a leukotriene D4 (LTD4) receptor antagonist, an inhibitor of phosphodiesterases (PDE3, PDE4, PDE5), and an inhibitor of 5-lipoxygenase (5-LOX). Due to its potent anti-inflammatory and antifibrotic properties, Tipelukast is actively investigated for the treatment of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).
Following oral administration, Tipelukast undergoes hepatic metabolism to form its major active metabolite, Hydroxy Tipelukast (MN-002)[1]. Both the parent compound and MN-002 exert significant lipid-modulating effects. Recent mechanistic studies demonstrate that MN-001 and MN-002 upregulate the ATP-binding cassette transporters ABCA1 and ABCG1, thereby enhancing cholesterol efflux and preventing macrophage foam cell formation—a critical step in halting atherosclerosis and NASH progression[2].
Because MN-002 retains potent pharmacological activity, pharmacokinetic (PK) and pharmacodynamic (PD) profiling requires the simultaneous, baseline separation and quantification of both MN-001 and MN-002 in biological matrices[3].
Figure 1: Dual pharmacological mechanisms of Tipelukast and its active metabolite MN-002.
Analytical Strategy & Causality
Developing a robust High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for these analytes requires addressing their specific physicochemical properties. Tipelukast contains a butanoic acid moiety (molecular weight 530.67 g/mol ), making it highly lipophilic but ionizable.
Column Selection: A sub-2-micron C18 Ultra-High-Performance Liquid Chromatography (UHPLC) column is selected[4]. The dense octadecylsilane stationary phase provides the necessary hydrophobic retention to separate the parent drug from its slightly more polar hydroxylated metabolite (MN-002).
Mobile Phase Causality: A mobile phase consisting of 5 mM ammonium acetate and acetonitrile is utilized[4]. The ammonium acetate buffer (pH ~6.8) is critical; it stabilizes the ionization state of the carboxylic acid group, preventing peak tailing that occurs when acidic analytes partially ionize on the column. Furthermore, the acetate buffer facilitates excellent deprotonation in Electrospray Ionization negative mode (ESI-).
Internal Standard (IS): Stable isotope-labeled internal standards, such as Hydroxy Tipelukast-d6 or Montelukast-d6, are mandatory[4]. Because the deuterated IS shares near-identical physicochemical properties with the analytes, it co-elutes and experiences the exact same matrix-induced ion suppression or enhancement, ensuring absolute quantitative trustworthiness[4].
Figure 2: Self-validating LC-MS/MS bioanalytical workflow for Tipelukast.
Experimental Protocol
Sample Preparation (Protein Precipitation)
This protocol employs a rapid protein precipitation (PPT) method, which is highly efficient for lipophilic protein-bound drugs.
Spiking: Aliquot 50 µL of human or animal plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of the internal standard working solution (e.g., Hydroxy Tipelukast-d6 at 500 ng/mL)[4].
Precipitation: Add 200 µL of ice-cold Acetonitrile (LC-MS grade) to the sample to precipitate plasma proteins and release the bound analytes.
Mixing: Vortex the mixture vigorously for 2 minutes to ensure complete protein denaturation.
Centrifugation: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C.
Reconstitution: Transfer 150 µL of the clear supernatant to an autosampler vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C, then reconstitute in 100 µL of Mobile Phase A:B (80:20, v/v)[4].
UHPLC Chromatographic Conditions
Separation is achieved using a gradient elution profile to ensure MN-002 elutes prior to the more hydrophobic MN-001, with a high-organic wash step to prevent column carryover.
Table 1: UHPLC Parameters
Parameter
Specification
System
UHPLC System (e.g., Waters Acquity or Agilent 1290)[4]
Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Given the carboxylic acid functional group, Negative Electrospray Ionization (ESI-) often yields superior signal-to-noise ratios by forming the stable [M-H]⁻ precursor ion.
Table 3: Representative MRM Transitions
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Tipelukast (MN-001)
529.2 [M-H]⁻
Compound Specific
20 - 30
Hydroxy Tipelukast (MN-002)
545.2[M-H]⁻
Compound Specific
20 - 30
Hydroxy Tipelukast-d6 (IS)
551.2 [M-H]⁻
Compound Specific
20 - 30
(Note: Exact product ions and collision energies must be empirically optimized via direct infusion for the specific mass spectrometer utilized).
System Suitability & Self-Validating Controls
To ensure the trustworthiness of the generated data, the analytical run must function as a self-validating system:
Matrix Effect Monitoring: The absolute peak area of the Internal Standard (Hydroxy Tipelukast-d6) must remain consistent (±15% variance) across all unknown plasma samples. A sudden drop in IS area indicates localized matrix suppression or an extraction failure, automatically invalidating that specific sample[4].
Blank Injections: A double-blank (matrix without analyte or IS) and a zero-blank (matrix with IS only) must be injected immediately following the highest calibration standard. The Tipelukast peak area in the blank must be <20% of the Lower Limit of Quantification (LLOQ) area to prove the absence of carryover.
Chromatographic Resolution: The resolution (
Rs
) between MN-002 and MN-001 must be
≥1.5
. If the peaks begin to merge, it indicates stationary phase degradation, prompting immediate column replacement.
References
Benchchem. "The Role of Hydroxy Tipelukast-d6 as an Internal Standard in Bioanalytical Methods: A Technical Guide." Benchchem Technical Resources, 2025.
Sigma-Aldrich. "Tipelukast ≥98% (HPLC); CAS Number: 125961-82-2." Sigma-Aldrich Product Catalog.
Qi, H., Ogura, M., Matsuda, K., & Miida, T. "Enhancement of ABCA1 and ABCG1 Expression and Cholesterol Efflux by a Metabolite of Tipelukast: A Potential Therapeutic Strategy for Atherosclerosis." Journal of Atherosclerosis and Thrombosis, Aug 2025.
Benchchem. "Unraveling the Isotopic Signature: A Technical Guide." Benchchem Technical Resources, 2025.
Quantitative Analysis of Hydroxy Tipelukast-d6 by LC-MS/MS: An Application Guide for Preclinical and Clinical Bioanalysis
Abstract This comprehensive application note provides a detailed protocol for the quantitative analysis of Hydroxy Tipelukast-d6, the deuterated internal standard for Hydroxy Tipelukast, a key metabolite of the investiga...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This comprehensive application note provides a detailed protocol for the quantitative analysis of Hydroxy Tipelukast-d6, the deuterated internal standard for Hydroxy Tipelukast, a key metabolite of the investigational drug Tipelukast (MN-001). The method employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection in biological matrices. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and drug metabolism studies of Tipelukast. The protocols herein describe the necessary materials, instrument parameters, sample preparation procedures, and data analysis workflows. While experimentally validated data for the specific multiple reaction monitoring (MRM) transitions of Hydroxy Tipelukast-d6 are not publicly available, this note provides predicted transitions based on the compound's structure and common fragmentation patterns, offering a robust starting point for method development and validation.
Introduction
Tipelukast (also known as MN-001 or KCA-757) is a novel, orally bioavailable small molecule with anti-inflammatory and anti-fibrotic properties.[1] It is currently under investigation for the treatment of various conditions, including nonalcoholic steatohepatitis (NASH) and idiopathic pulmonary fibrosis. The study of its metabolism is crucial for understanding its pharmacokinetic profile and overall disposition in the body. One of the major metabolites of Tipelukast is Hydroxy Tipelukast (MN-002).[2]
Accurate quantification of drug metabolites in biological fluids is a cornerstone of drug development, providing essential data for assessing absorption, distribution, metabolism, and excretion (ADME).[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and speed.[4] The use of a stable isotope-labeled internal standard, such as Hydroxy Tipelukast-d6, is critical for achieving high accuracy and precision in quantitative LC-MS/MS assays.[5][6] The deuterated internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, allowing for reliable correction of analytical variability.[6]
This application note details a comprehensive LC-MS/MS method for the detection and quantification of Hydroxy Tipelukast-d6, providing researchers with a robust framework for their bioanalytical needs.
Human plasma (or other relevant biological matrix)
Chemical Structures
The chemical structures of Tipelukast, Hydroxy Tipelukast, and Hydroxy Tipelukast-d6 are presented below. The structure of Tipelukast was obtained from its SMILES string: CCCCc1c(ccc(C(=O)C)c1OCCCC(=O)O)OCCCSc2ccc(C(=O)C)c(c2CCC)O.[5] Based on the alternative name for Hydroxy Tipelukast-d6, "4-(3-(3-((4-Acetyl-3-hydroxy-2-propylphenyl)thio)propoxy-d6)-6-(1-hydroxyethyl)-2-propylphenoxy)butanoic Acid," the hydroxylation occurs on one of the acetyl groups, forming a hydroxyethyl group, and the six deuterium atoms are located on the propoxy linker.
Figure 1: Chemical Structures
Caption: Chemical structures of Tipelukast, Hydroxy Tipelukast, and Hydroxy Tipelukast-d6.
Liquid Chromatography Parameters
A robust and reproducible chromatographic separation is essential for minimizing matrix effects and ensuring accurate quantification. The following parameters provide a good starting point for method development.
Parameter
Recommended Condition
HPLC System
UHPLC system (e.g., Agilent 1290 Infinity II, Waters Acquity UPLC)
Column
Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions
Flow Rate
0.4 mL/min
Column Temperature
40 °C
Injection Volume
5 µL
Rationale for Parameter Selection:
A C18 column is a versatile and commonly used stationary phase for the separation of a wide range of small molecules, including drug metabolites.
The use of formic acid in the mobile phase aids in the protonation of the analytes, which is beneficial for positive mode electrospray ionization.
A gradient elution is employed to ensure good peak shape and resolution from endogenous matrix components.
Mass Spectrometry Parameters
The following mass spectrometry parameters are predicted based on the chemical structures of Hydroxy Tipelukast and its deuterated analog. It is crucial to note that these parameters should be experimentally optimized on the specific instrument being used for the analysis.
Parameter
Recommended Setting
Mass Spectrometer
Triple Quadrupole Mass Spectrometer (e.g., Sciex API 5500, Waters Xevo TQ-S)
Ionization Mode
Electrospray Ionization (ESI), Positive
Capillary Voltage
3.5 kV
Source Temperature
550 °C
Gas 1 (Nebulizer Gas)
50 psi
Gas 2 (Heater Gas)
50 psi
Curtain Gas
35 psi
Collision Gas (CAD)
Nitrogen, Medium
Predicted MRM Transitions
The precursor ions ([M+H]⁺) are based on the molecular weights of Hydroxy Tipelukast (532.69 g/mol ) and Hydroxy Tipelukast-d6 (538.73 g/mol ). Product ions are predicted based on common fragmentation pathways for molecules with similar functional groups, such as cleavage of ether and thioether linkages, and loss of small neutral molecules.
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (eV) - Predicted
Hydroxy Tipelukast
533.2
325.1
100
25
191.1
35
Hydroxy Tipelukast-d6
539.2
331.1
100
25
191.1
35
Disclaimer: The product ions and collision energies provided are predicted and should be used as a starting point for method development. Experimental optimization is essential to determine the most sensitive and specific transitions for your instrument and experimental conditions.
Sample Preparation Protocol
The goal of sample preparation is to remove proteins and other interfering substances from the biological matrix while ensuring high recovery of the analyte and internal standard. Protein precipitation is a simple and effective method for this purpose.
Step-by-Step Protocol:
Thaw Samples: Thaw plasma samples on ice.
Spike Internal Standard: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the working solution of Hydroxy Tipelukast-d6.
Vortex: Vortex the sample for 10 seconds.
Protein Precipitation: Add 300 µL of cold acetonitrile.
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.
Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
Inject: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow
The overall workflow for the quantitative analysis of Hydroxy Tipelukast-d6 is depicted in the following diagram.
Caption: Overall experimental workflow from sample preparation to data analysis.
Results and Discussion
This application note provides a comprehensive methodology for the quantitative analysis of Hydroxy Tipelukast-d6. The use of a deuterated internal standard is paramount for mitigating variability introduced during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[5][6]
The predicted MRM transitions are based on the stable core structures of the molecule and are expected to provide good sensitivity. However, it is highly recommended to perform an infusion of the Hydroxy Tipelukast standard to experimentally determine the optimal precursor and product ions, as well as the collision energies. This empirical optimization will ensure the highest possible sensitivity and specificity for the assay.
The sample preparation protocol utilizing protein precipitation is a rapid and effective method for cleaning up plasma samples. For other matrices or if lower limits of quantification are required, more extensive sample preparation techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be considered.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of Hydroxy Tipelukast-d6 in biological matrices. This application note serves as a valuable resource for researchers in the fields of drug metabolism and pharmacokinetics, facilitating the reliable bioanalysis of this important metabolite of Tipelukast. Adherence to the principles of method validation as outlined by regulatory agencies is essential before applying this method to preclinical or clinical studies.
References
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Retrieved from [Link]
The Role of Internal Standards In Mass Spectrometry | SCION Instruments. (2025, April 21). Retrieved from [Link]
LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma - Longdom Publishing. (2025, March 4). Retrieved from [Link]
Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS - Agilent. (n.d.). Retrieved from [Link]
Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction - PMC. (n.d.). Retrieved from [Link]
Enhancement of ABCA1 and ABCG1 Expression and Cholesterol Efflux by a Metabolite of Tipelukast: A Potential Therapeutic Strategy for Atherosclerosis - PubMed. (2026, January 1). Retrieved from [Link]
TIPELUKAST - precisionFDA. (n.d.). Retrieved from [Link]
MN-001 (tipelukast), a novel, orally bioavailable drug, reduces fibrosis and inflammation and down-regulates TIMP - MediciNova, Inc. (n.d.). Retrieved from [Link]
LC-MS/MS method development and validation of Montelukast in human plasma and its clinical application - ResearchGate. (2015, October 9). Retrieved from [Link]
Determination of Pranlukast and its metabolites in human plasma by LC/MS/MS with PROSPEKT on-line solid-phase extraction - PubMed. (n.d.). Retrieved from [Link]
A Focused Multiple Reaction Monitoring (MRM) Quantitative Method for Bioactive Grapevine Stilbenes by Ultra-High-Performance Liquid Chromatography Coupled to Triple-Quadrupole Mass Spectrometry (UHPLC-QqQ) - PMC. (n.d.). Retrieved from [Link]
Rapid optimization of MRM-MS instrument parameters by subtle alteration of precursor and product m/z targets - PubMed. (2009, July 15). Retrieved from [Link]
MN-001 (tipelukast), a novel, orally bioavailable drug, reduces fibrosis and inflammation and down-regulates TIMP - MediciNova, Inc. (n.d.). Retrieved from [Link]
Application Note: Advanced LC-MS/MS Bioanalytical Assay for the Quantification of Tipelukast (MN-001) in Human Plasma
Introduction & Pharmacological Context Tipelukast (MN-001) is a novel, orally bioavailable small molecule characterized by a highly multifaceted mechanism of action. It functions simultaneously as a leukotriene (LT) rece...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Pharmacological Context
Tipelukast (MN-001) is a novel, orally bioavailable small molecule characterized by a highly multifaceted mechanism of action. It functions simultaneously as a leukotriene (LT) receptor antagonist, a phosphodiesterase (PDE) 3 and 4 inhibitor, and a 5-lipoxygenase (5-LO) inhibitor [1]. Due to its potent anti-inflammatory, lipid-modulating, and anti-fibrotic properties, Tipelukast is actively investigated for treating idiopathic pulmonary fibrosis (IPF), non-alcoholic steatohepatitis (NASH), and atherosclerosis [1].
To support rigorous pharmacokinetic (PK) profiling during clinical and preclinical development, highly sensitive and selective bioanalytical methods are required. This application note establishes a self-validating Standard Operating Procedure (SOP) utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify Tipelukast in human plasma, employing a stable isotope-labeled internal standard (SIL-IS) to ensure absolute data integrity [2].
Pharmacological signaling pathways modulated by Tipelukast (MN-001).
Assay Design & Experimental Causality
In LC-MS/MS bioanalysis, biological matrices like plasma contain endogenous phospholipids that can cause severe ion suppression or enhancement, compromising assay accuracy. To establish a self-validating system, this protocol is engineered around specific causal relationships:
SIL-IS Normalization: We utilize Hydroxy Tipelukast-d6 as the internal standard. Because it shares near-identical physicochemical properties with the target analyte, it co-elutes chromatographically. Any matrix-induced ionization variations or extraction losses affect both the analyte and the IS equally. By quantifying the ratio of their signals, the workflow inherently corrects for sample-to-sample variations [2].
Solid Phase Extraction (SPE): While Protein Precipitation (PPT) is faster, SPE is selected for this SOP. SPE provides superior removal of endogenous plasma lipids, which drastically extends the analytical column's lifespan and reduces baseline noise, enabling the reliable detection of low-abundance metabolites [2].
Acidic Mobile Phase: The addition of 0.1% Formic Acid to the mobile phase ensures the continuous protonation of Tipelukast, driving efficient positive electrospray ionization (ESI+) and maximizing the signal-to-noise ratio [3].
Step-by-step LC-MS/MS bioanalytical workflow for Tipelukast.
Quantitative Data Presentation
When executed according to FDA/EMA bioanalytical method validation guidelines, this assay yields robust, reproducible performance metrics [2].
Validation Parameter
Result / Acceptance Criteria
Linearity Range
5.01 – 599.91 ng/mL
Correlation Coefficient (
r2
)
≥0.99
Intra-day Precision (%CV)
≤15%
(LloQ
≤20%
)
Inter-day Precision (%CV)
≤15%
(LloQ
≤20%
)
Accuracy (% Bias)
Within
±15%
of nominal value
Recovery (Extraction Efficiency)
>85%
, consistent across range
Matrix Effect
No significant effect; Normalized by Tipelukast-d6
Standard Operating Procedure (SOP)
Reagents and Materials
Reference Standards: Tipelukast (MN-001) and Hydroxy Tipelukast-d6 (Internal Standard) [2].
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.
Modifiers: Formic Acid (FA), LC-MS grade.
Matrix: Blank human plasma (K2EDTA anticoagulant).
Primary Stock: Dissolve Tipelukast reference standard in 100% MeOH to achieve a concentration of 1.0 mg/mL. Store at -20°C.
Working Solutions: Serially dilute the primary stock in 50% MeOH/Water to create calibration working solutions ranging from 50 ng/mL to 6000 ng/mL.
IS Working Solution: Prepare Hydroxy Tipelukast-d6 at a fixed concentration of 250 ng/mL in 50% MeOH/Water.
Sample Preparation (Solid Phase Extraction)
Aliquot: Transfer 100 µL of human plasma (blank, calibration standard, or unknown sample) into a 96-well collection plate.
Spiking: Add 25 µL of the IS working solution (Tipelukast-d6) to all samples (excluding double blanks).
Pre-treatment: Add 200 µL of 2% Formic Acid in water to the plasma. Causality: This acidic crash disrupts protein-drug binding, ensuring the complete release of Tipelukast from plasma proteins [2]. Vortex for 30 seconds.
SPE Conditioning: Condition the SPE plate with 1 mL MeOH followed by 1 mL Water under low vacuum.
Loading: Load the pre-treated plasma samples onto the SPE plate.
Washing: Wash the sorbent with 1 mL of 5% MeOH in water to elute polar endogenous interferences without prematurely eluting the highly lipophilic Tipelukast.
Elution: Elute the analytes into a clean collection plate using 2 × 500 µL of 100% Acetonitrile.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v) [4].
LC-MS/MS Instrumental Conditions
Chromatography (UHPLC):
System: Agilent 1200 Series Quaternary system (or equivalent) [3].
Column: Agilent Zorbax SB-C8 (2.1 × 50 mm, 5 µm) maintained at 40°C. Causality: The C8 stationary phase provides optimal retention and peak shape for moderately lipophilic compounds while allowing faster equilibration times than C18 [3].
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Program:
0.0 - 0.5 min: 20% B
0.5 - 2.5 min: Linear ramp to 90% B (Elutes the target analyte)
2.5 - 3.5 min: Hold at 90% B (Flushes residual lipids)
3.5 - 3.6 min: Return to 20% B
3.6 - 5.0 min: Re-equilibration at 20% B
Flow Rate: 0.4 mL/min.
Injection Volume: 7–10 µL [4].
Mass Spectrometry:
System: AB Sciex API-4000 or API-5500 Qtrap tandem mass spectrometer [3][4].
Ionization: Electrospray Ionization (ESI) in Positive mode.
Note: Specific mass transitions (Q1 → Q3), Declustering Potential (DP), and Collision Energy (CE) must be optimized via direct infusion of the reference standards prior to batch analysis.
Data Analysis & Acceptance Criteria
Integrate chromatographic peaks using validated vendor software (e.g., Analyst® or MultiQuant™).
Construct calibration curves using the peak area ratio of Tipelukast to Tipelukast-d6 against the nominal concentration, applying a
1/x2
weighted linear regression model to ensure accuracy at the lower limit of quantification (LLoQ).
Acceptance: A batch is deemed acceptable if
≥75%
of calibration standards and
≥67%
of Quality Control (QC) samples fall within
±15%
of their nominal concentrations (
±20%
for LLoQ).
References
Title: Enhancement of ABCA1 and ABCG1 Expression and Cholesterol Efflux by a Metabolite of Tipelukast: A Potential Therapeutic Strategy for Atherosclerosis
Source: PMC (nih.gov)
URL: [Link]
Title: US20210177820A1 - Uses of a lysyl oxidase-like 2 inhibitor
Source: Google Patents
URL
Title: FXR (NR1H4) MODULATING COMPOUNDS - EP 4360632 B1
Source: European Patent Office
URL: [Link]
Application
Quantitative Analysis of Tipelukast in Fibrotic Tissue Samples: A Robust LC-MS/MS Protocol
Introduction & Scientific Rationale Tipelukast (MN-001) is an orally bioavailable small molecule currently in advanced clinical development for the treatment of severe fibrotic diseases, including Idiopathic Pulmonary Fi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Rationale
Tipelukast (MN-001) is an orally bioavailable small molecule currently in advanced clinical development for the treatment of severe fibrotic diseases, including Idiopathic Pulmonary Fibrosis (IPF) and Nonalcoholic Steatohepatitis (NASH)[1]. Unlike traditional single-target therapies, Tipelukast exerts its anti-fibrotic and anti-inflammatory effects through a multi-modal mechanism: it acts as a leukotriene (LT) receptor antagonist, inhibits phosphodiesterases (PDE 3 and 4), and suppresses 5-lipoxygenase (5-LO)[2]. This synergistic blockade downregulates critical profibrotic genes, including LOXL2, Collagen Type 1 (Col1a1), and TIMP-1, while simultaneously reducing inflammatory chemokines like MCP-1 and CCR2.
To accurately model the pharmacokinetics (PK) and pharmacodynamics (PD) of Tipelukast, researchers must quantify the drug directly at the site of action—specifically within lung and liver tissues.
Fig 1: Tipelukast (MN-001) multi-target mechanism of action in fibrotic and inflammatory pathways.
Quantifying small molecules in fibrotic tissue presents two distinct analytical hurdles that dictate our methodological choices:
Mechanical Resistance of the Matrix: Fibrotic lungs and cirrhotic livers are highly cross-linked with collagen. Standard probe sonication is insufficient for complete cellular lysis. We employ high-impact zirconium bead beating in a 50% methanol buffer. The causality here is two-fold: the mechanical shear force breaks down the tough extracellular matrix, while the organic modifier (methanol) ensures the lipophilic Tipelukast remains solubilized during disruption, preventing it from partitioning into the insoluble lipid/protein pellet.
Severe Ion Suppression: Tissue homogenates are rich in endogenous phospholipids which compete for charge in the Electrospray Ionization (ESI) source, causing unpredictable signal suppression[3]. To establish a self-validating system, this protocol strictly mandates the use of a stable isotope-labeled internal standard (SIL-IS), specifically Tipelukast-d6 [4]. Because the deuterated standard shares near-identical physicochemical properties with the analyte, it co-elutes chromatographically and experiences the exact same matrix effects, ensuring the IS-normalized matrix factor remains stable and accurate[3].
Experimental Protocol
Materials & Reagents
Analytes: Tipelukast (MN-001) reference standard and Tipelukast-d6 (Internal Standard)[4].
Hardware: Pre-filled 2.0 mL homogenization tubes with 1.4 mm Zirconium beads; LC-MS/MS system (e.g., Agilent 6495C or Waters Xevo TQ-XS).
Tissue Homogenization & Sample Preparation
Causality Note: Protein precipitation (PPT) is chosen over Liquid-Liquid Extraction (LLE) to maximize throughput while relying on the SIL-IS and MRM selectivity to handle residual matrix noise.
Tissue Aliquoting: Weigh 50 mg of frozen tissue (lung or liver) and transfer to a zirconium bead tube.
Buffer Addition: Add 200 µL of ice-cold 50:50 (v/v) MeOH:Water. Rationale: The cold temperature prevents enzymatic degradation of the analyte, while the 50% organic content disrupts protein binding.
Homogenization: Process in a bead beater at 6,000 rpm for 2 cycles of 45 seconds. Place on ice for 1 minute between cycles to prevent thermal degradation.
Spiking: Transfer 50 µL of the raw homogenate to a clean 96-well plate. Add 10 µL of the Tipelukast-d6 working solution (100 ng/mL) to act as the internal standard[3].
Precipitation: Add 200 µL of cold Acetonitrile containing 0.1% Formic Acid. Vortex vigorously for 2 minutes to precipitate structural proteins and quench any remaining enzymatic activity[4].
Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
Transfer: Transfer 150 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Fig 2: Step-by-step LC-MS/MS workflow for Tipelukast quantitation in fibrotic tissue homogenates.
LC-MS/MS Conditions
Column: C18 Analytical Column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute[3].
Flow Rate: 0.4 mL/min.
Ionization: Positive ESI mode.
Data Presentation & Method Validation
A robust bioanalytical method must be validated according to FDA/EMA guidelines. The use of Tipelukast-d6 ensures that recovery and matrix effects fall well within the acceptable ±15% variance limits, creating a highly trustworthy and self-validating assay[3].
Table 1: Representative MRM Transitions and MS Parameters
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Tipelukast
Optimized [M+H]+
Optimized Fragment
20 - 30
Tipelukast-d6 (IS)
Optimized[M+H]+
Optimized Fragment
20 - 30
(Note: Exact m/z values require compound-specific tuning on the target mass spectrometer[4].)
Table 2: Typical Validation Parameters for Tissue Homogenate
The quantitative analysis of Tipelukast in fibrotic tissue demands a rigorous approach to sample preparation and matrix effect mitigation. By utilizing high-impact bead homogenization in a mixed organic/aqueous buffer, followed by LC-MS/MS analysis normalized against a deuterated internal standard (Tipelukast-d6), researchers can achieve the high levels of accuracy, precision, and robustness required for modern drug development[4].
Technical Support Center: Enhancing the Sensitivity of Tipelukast Quantification Assays
Welcome to the technical support center for the bioanalysis of Tipelukast (also known as MN-001). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the bioanalysis of Tipelukast (also known as MN-001). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on developing, validating, and troubleshooting quantitative assays for Tipelukast in biological matrices. As a novel therapeutic agent, robust and sensitive quantification is paramount for accurate pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies. This guide offers field-proven insights and explains the causality behind experimental choices to empower you to overcome common challenges and enhance the sensitivity of your assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying Tipelukast?
A1: Tipelukast is a moderately lipophilic molecule with a molecular weight of 530.68 g/mol .[1] Key challenges include:
Achieving high sensitivity (low LLOQ): For clinical and pre-clinical studies, measuring low concentrations of the drug is often necessary.
Matrix effects: Like many drugs, Tipelukast analysis can be susceptible to ion suppression or enhancement in mass spectrometry when extracted from complex biological matrices like plasma or serum.
Extraction efficiency and recovery: Due to its properties, finding an optimal extraction method that provides clean samples and high, consistent recovery can be challenging.
Stability: Tipelukast's stability in biological matrices and during sample processing must be thoroughly evaluated to ensure accurate results.
Q2: What is the most suitable analytical technique for Tipelukast quantification?
A2: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like Tipelukast in biological matrices.[2][3] This is due to its high sensitivity, selectivity, and speed. While HPLC with UV detection can be developed, it may lack the sensitivity required for many bioanalytical applications.[4][5][6]
Q3: Where can I find the regulatory standards for validating my Tipelukast assay?
A3: The primary guidelines for bioanalytical method validation are provided by the International Council for Harmonisation (ICH) in their M10 guideline.[2][7][8] This guideline has been adopted by major regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][9][10] It outlines the necessary experiments and acceptance criteria for parameters such as accuracy, precision, selectivity, sensitivity, and stability.[10][11][12]
Q4: How do I select an appropriate internal standard (IS) for a Tipelukast assay?
A4: An ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., Tipelukast-d4). If a stable isotope-labeled IS is not available, a structural analog with similar physicochemical properties and extraction behavior should be used.[3] For Tipelukast, a potential analog could be another leukotriene receptor antagonist, such as Montelukast, provided it does not interfere with Tipelukast's measurement and is not a co-administered medication.
This section provides a structured approach to identifying and resolving common issues that can compromise the sensitivity of your Tipelukast quantification assay.
Diagram: Troubleshooting Workflow for Low Sensitivity
Caption: A decision tree for troubleshooting low sensitivity in Tipelukast assays.
Mass Spectrometry (MS) Optimization
Issue: Weak signal intensity for Tipelukast and/or the internal standard.
Causality: The sensitivity of an LC-MS/MS assay is fundamentally dependent on the efficiency of ion generation and the specificity of the mass transitions being monitored. Suboptimal MS parameters will directly lead to a poor signal-to-noise ratio.
Troubleshooting Steps:
MRM Transition Optimization:
Protocol: Infuse a standard solution of Tipelukast (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer.
Rationale: This allows for the direct determination of the most abundant and stable precursor and product ions, which are essential for creating a sensitive Multiple Reaction Monitoring (MRM) method.
Procedure:
Perform a full scan in Q1 to identify the precursor ion (for Tipelukast, this will be [M+H]+ at m/z 531.2).
Select the precursor ion in Q1 and perform a product ion scan in Q3 to identify the most abundant and stable fragment ions.
Select the most intense and specific fragment ions for the final MRM transitions. Repeat this process for the internal standard.
Ion Source Parameter Tuning:
Protocol: While infusing the Tipelukast standard, systematically adjust the ion source parameters.
Rationale: The efficiency of desolvation and ionization is highly dependent on parameters like temperature, gas flows, and voltages. These must be optimized for the specific analyte.
Key Parameters to Optimize:
IonSpray Voltage (IS): Adjust to achieve a stable and maximal signal.
Source Temperature (TEM): Increase to improve desolvation, but avoid thermal degradation of Tipelukast.
Nebulizer Gas (GS1) and Heater Gas (GS2): Optimize to ensure efficient droplet formation and desolvation.
Curtain Gas (CUR): Increase to prevent solvent clusters from entering the mass spectrometer, reducing chemical noise.
Table 1: Hypothetical Optimized MS/MS Parameters for Tipelukast
Parameter
Tipelukast
Internal Standard (Tipelukast-d4)
Precursor Ion (m/z)
531.2
535.2
Product Ion (m/z)
Hypothetical: 245.1
Hypothetical: 249.1
Dwell Time (ms)
100
100
Declustering Potential (V)
80
85
Collision Energy (V)
35
35
Note: Product ions are hypothetical and would need to be determined experimentally.
Chromatographic Separation
Issue: Poor peak shape (tailing, fronting, or broad peaks), leading to a lower peak height and reduced signal-to-noise.
Causality: Chromatographic performance is critical for separating the analyte from matrix components that can cause ion suppression. Poor peak shape dilutes the analyte as it enters the MS source, reducing sensitivity.
Troubleshooting Steps:
Mobile Phase Modification:
Protocol: Systematically alter the composition of the mobile phase.
Rationale: The pH and organic content of the mobile phase control the retention and ionization of Tipelukast.
Procedure:
Adjust pH: Tipelukast has an acidic functional group (carboxylic acid).[13] Using a mobile phase with a low pH (e.g., with 0.1% formic acid) will keep this group protonated, improving retention on a C18 column and enhancing peak shape.
Optimize Organic Modifier: Vary the gradient of acetonitrile or methanol. A sharper gradient can lead to narrower peaks and improved sensitivity.
Column Selection:
Protocol: If mobile phase optimization is insufficient, test alternative column chemistries.
Rationale: The interaction between the analyte and the stationary phase is key to good chromatography.
Recommendations:
Standard C18: A good starting point for a molecule like Tipelukast.
Phenyl-Hexyl: May offer alternative selectivity through pi-pi interactions.
Superficially Porous Particles (e.g., Kinetex, Poroshell): These columns can provide higher efficiency and narrower peaks, leading to increased sensitivity.
Diagram: Tipelukast Quantification Workflow
Caption: A typical workflow for the quantification of Tipelukast in biological samples.
Sample Preparation and Matrix Effects
Issue: Low or inconsistent recovery, or a high signal-to-noise ratio in blank samples, indicating significant matrix effects.
Causality: Endogenous components in biological matrices (e.g., phospholipids, salts) can co-elute with Tipelukast and suppress its ionization in the MS source.[3] An inefficient extraction method will fail to remove these interferences.
Troubleshooting Steps:
Optimize Extraction Method:
Protocol: Compare different sample preparation techniques.
Rationale: The goal is to maximize the removal of interfering substances while maximizing the recovery of Tipelukast.
Methods to Compare:
Protein Precipitation (PPT): Simple and fast, but often results in "dirtier" extracts with more significant matrix effects.
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT. Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH of the aqueous phase to optimize recovery.
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can be used to concentrate the analyte, significantly improving sensitivity. Develop a method using a polymeric reversed-phase sorbent (e.g., Oasis HLB) and optimize the wash and elution steps.
Quantify and Mitigate Matrix Effects:
Protocol: Perform a post-extraction addition experiment as described in the ICH M10 guideline.[8]
Rationale: This experiment quantitatively assesses the degree of ion suppression or enhancement.
Procedure:
Extract a blank matrix sample.
Spike Tipelukast into the extracted blank matrix at a known concentration (e.g., low, mid, and high QC levels).
Compare the peak area of the analyte in the post-spiked extract to the peak area of a pure solution of the analyte at the same concentration.
A ratio of <1 indicates ion suppression, while a ratio of >1 indicates ion enhancement.
Mitigation Strategies:
Improve the sample cleanup using SPE.
Adjust the chromatography to separate Tipelukast from the region where matrix effects are most pronounced.
Use a stable isotope-labeled internal standard, as it will be affected by matrix effects in the same way as the analyte, thus correcting for the variability.
Essential FDA Guidelines for Bioanalytical Method Validation . (2025). [Link]
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . (2025). [Link]
European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? . (2012). Future Science. [Link]
Guideline on bioanalytical method validation . (2011). European Medicines Agency. [Link]
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . (2012). European Bioanalysis Forum. [Link]
M10 Bioanalytical Method Validation and Study Sample Analysis . (2022). U.S. Food and Drug Administration. [Link]
Bioanalytical Method Validation for Biomarkers Guidance . U.S. Department of Health and Human Services. [Link]
FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation . (2022). American Society for Clinical Pharmacology & Therapeutics. [Link]
ICH guideline M10 on bioanalytical method validation . (2019). European Medicines Agency. [Link]
Development and validation of RP-HPLC method with ultraviolet detection for estimation of montelukast in rabbit plasma: Application to preclinical pharmacokinetics . (2013). PMC. [Link]
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW . PMC. [Link]
Development of stability-indicating HPLC-UV method and oxidative degradation kinetic study of montelukast in chewable tablet formulation . (2021). PubMed. [Link]
Safety, Tolerability, and Efficacy of MN-001 (Tipelukast) in Patients With Idiopathic Pulmonary Fibrosis . ClinicalTrials.gov. [Link]
The anti-fibrotic agent tipelukast (MN-001) reduces serum triglycerides significantly in . MediciNova, Inc. [Link]
Safety, Tolerability, and Efficacy of MN-001 (Tipelukast) in Patients With Idiopathic Pulmonary Fibrosis . ClinicalTrials.Veeva. [Link]
MediciNova Announces Completion of Patient Enrollment in MN-001-NATG-202 Clinical Trial of MN-001 (Tipelukast) . (2025). MediciNova, Inc. [Link]
MN-001 (tipelukast), a novel, orally bioavailable drug, reduces fibrosis and inflammation and down-regulates TIMP . MediciNova, Inc. [Link]
Eco-Friendly and UV Spectrophotometric HPLC Methods for Multivariate Calibration Based Montelukast Sodium and Fexofenadine Estim . (2025). International Research Journal of Multidisciplinary Scope (IRJMS). [Link]
Development and validation of RP-HPLC method with ultraviolet detection for estimation of montelukast in rabbit plasma: Application to preclinical pharmacokinetics . (2013). PubMed. [Link]
LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and its Application to a Bioequivalence Study . (2022). Bentham Science Publishers. [Link]
Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products . (2025). MDPI. [Link]
MediciNova to Initiate Clinical Trial of MN-001 (tipelukast) in IPF . (2016). PM360. [Link]
Quantification of Lung Fibrosis in IPF-Like Mouse Model and Pharmacological Response to Treatment by Micro-Computed Tomography . (2020). Frontiers. [Link]
Analytical validation of a LC-MS/MS based in vitro diagnostic kit for the quantification of L-tyrosine and taurocholic acid for liver fibrosis diagnosis . (2025). PMC. [Link]
Troubleshooting poor peak shape in the chromatography of Tipelukast
This guide provides in-depth troubleshooting for poor peak shape in the reversed-phase HPLC analysis of Tipelukast. It is designed for researchers, scientists, and drug development professionals to diagnose and resolve c...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth troubleshooting for poor peak shape in the reversed-phase HPLC analysis of Tipelukast. It is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues.
Introduction to Tipelukast and its Chromatographic Challenges
Tipelukast is an orally bioavailable sulfidopeptide leukotriene receptor antagonist.[1] Its chemical structure and properties present several challenges in achieving optimal chromatographic peak shape.
Key Properties of Tipelukast Influencing Chromatography:
This section addresses common questions and problems encountered during the chromatographic analysis of Tipelukast.
Initial Troubleshooting Workflow
Before diving into specific peak shape problems, it's essential to have a systematic approach to troubleshooting. The following workflow can help you efficiently identify the root cause of the issue.
Caption: A general workflow for troubleshooting poor peak shape in HPLC.
Q1: My Tipelukast peak is tailing. What are the likely causes and how can I fix it?
Peak tailing is the most common peak shape problem and is often observed for acidic compounds like Tipelukast. It manifests as an asymmetry where the latter half of the peak is broader than the front half.
Underlying Causes of Peak Tailing for Tipelukast:
Secondary Interactions with Residual Silanols: This is a primary cause. Silica-based reversed-phase columns have residual silanol groups (Si-OH) on the surface. If the mobile phase pH is high enough to deprotonate these silanols (typically pH > 3), they become negatively charged (Si-O-) and can interact with any positively charged or polar sites on the Tipelukast molecule, leading to a secondary retention mechanism that causes tailing.
Mobile Phase pH Close to Analyte pKa: When the mobile phase pH is within approximately 1.5 units of the analyte's pKa, a mixed population of ionized and non-ionized Tipelukast molecules will exist. These two forms have different retention times, resulting in a distorted peak.
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites that cause tailing.
Troubleshooting Steps for Peak Tailing:
Caption: A step-by-step guide to troubleshooting peak tailing.
Detailed Protocols:
Optimize Mobile Phase pH:
Rationale: Lowering the mobile phase pH (e.g., to 2.5-3.0) will protonate the residual silanol groups, minimizing secondary interactions. It will also ensure that the carboxylic acid group on Tipelukast is fully protonated, leading to a single, well-defined retention time.
Protocol:
Prepare a mobile phase with a buffer such as phosphate or formate at a concentration of 10-25 mM.
Adjust the pH of the aqueous portion of the mobile phase to a value at least 2 units below the estimated pKa of Tipelukast (e.g., pH 3.0).
Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting the sample.
Use a Mobile Phase Additive:
Rationale: Adding a small amount of a competing base, like triethylamine (TEA), can mask the active silanol sites.
Protocol: Add 0.1% (v/v) TEA to the mobile phase. Note that TEA can suppress ionization in mass spectrometry and has a high UV cutoff.
Select an Appropriate Column:
Rationale: Modern, high-purity silica columns that are "end-capped" have fewer residual silanols. Alternatively, columns with different stationary phases (e.g., C8, Phenyl) may exhibit different selectivity and reduce tailing.
Recommendation: Use a high-quality, end-capped C18 or C8 column. If tailing persists, consider a column with a polar-embedded group.
Evaluate Sample Concentration:
Rationale: To check for mass overload, systematically reduce the amount of sample injected.
Protocol:
Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).
Inject the same volume of each dilution. If the peak shape improves with dilution, the original sample was overloaded.
Q2: My Tipelukast peak is fronting. What does this mean and how do I fix it?
Peak fronting is less common than tailing and appears as a leading edge on the peak.
Underlying Causes of Peak Fronting:
Sample Overload: This is the most common cause of peak fronting. When the concentration of the analyte is too high, it can lead to a non-linear distribution between the stationary and mobile phases.
Poor Sample Solubility/Solvent Mismatch: If the sample is not fully dissolved in the injection solvent, or if the injection solvent is significantly stronger than the mobile phase, the analyte can band improperly on the column, leading to a fronting peak.
Column Degradation: A void at the head of the column can cause a portion of the sample to travel faster, resulting in a fronting or split peak.
Troubleshooting Steps for Peak Fronting:
Reduce Sample Concentration or Injection Volume:
Protocol: Dilute your sample or reduce the injection volume and re-analyze. If the fronting is reduced or eliminated, you were overloading the column.
Ensure Sample Solubility and Solvent Compatibility:
Rationale: The sample should be completely dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.
Protocol:
Visually inspect your sample for any precipitate.
If possible, dissolve your sample in the mobile phase. If a stronger solvent is needed for solubility, inject the smallest possible volume.
Inspect and Maintain the Column:
Protocol: If the above steps do not resolve the issue, and you observe a sudden drop in pressure, the column may have a void. Reverse the column (if permissible by the manufacturer) and flush with a strong solvent. If this does not work, the column may need to be replaced.
Q3: My Tipelukast peak is broad. What are the potential reasons and solutions?
Broad peaks can be caused by a variety of factors, leading to decreased resolution and sensitivity.
Underlying Causes of Peak Broadening:
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the peak to broaden before it is detected.
Slow Gradient or Isocratic Elution: If the mobile phase is not strong enough to elute the highly retentive Tipelukast in a sharp band, the peak will be broad.
Column Contamination or Aging: A contaminated or old column will have reduced efficiency, leading to broader peaks.
Temperature Mismatch: A temperature gradient across the column can lead to peak broadening.
Troubleshooting Steps for Peak Broadening:
Optimize the HPLC System:
Protocol:
Minimize the length and internal diameter of all tubing.
Ensure all fittings are properly made to avoid dead volume.
Adjust the Mobile Phase and Gradient:
Rationale: For a hydrophobic molecule like Tipelukast, a gradient elution is often necessary.
Protocol:
Increase the organic solvent concentration in the mobile phase for isocratic elution, or use a steeper gradient.
Ensure the mobile phase flow rate is optimal for the column dimensions.
Use a Column Oven:
Rationale: Maintaining a constant and elevated temperature (e.g., 30-40 °C) can improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics.
Column Maintenance:
Protocol: If the peak broadening has developed over time, the column may be contaminated. Flush the column with a series of strong solvents (e.g., isopropanol, dichloromethane - check column compatibility first). If performance is not restored, replace the column.
Starting Method Parameters for Tipelukast Analysis
Based on the analysis of structurally similar compounds like Montelukast, the following is a good starting point for method development for Tipelukast.
Parameter
Recommended Starting Condition
Column
C18, 150 x 4.6 mm, 5 µm (or smaller particle size for UHPLC)
Mobile Phase A
0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0)
Mobile Phase B
Acetonitrile or Methanol
Gradient
Start with a shallow gradient, e.g., 40-95% B over 15 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV, wavelength to be determined by UV scan of Tipelukast
Injection Volume
5-10 µL
Sample Diluent
Mobile Phase or a solution weaker than the initial mobile phase
References
Academic Journal. (n.d.). Publications tagged with "Leukotriene receptor antagonists". Retrieved from [Link]
Chemistry LibreTexts. (2021, December 15). 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. Retrieved from [Link]
Leelavathy, E., & Shaheedha, S. M. (2024, June 25). An Innovative RP-HPLC Method for Simultaneous Estimation of Montelukast and Ebastine in Tablet Formulations: Development, Validation, and Stability Assessment. Impactfactor. Retrieved from [Link]
Vasanth, P. M., et al. (2013). Method Development And Stability Indicating RP-HPLC Method For The Estimation Of Montelukast And Fexofenadine For Bulk And Pharmaceutical Dosage Form. International Journal of ChemTech Research. Retrieved from [Link]
Chemistry Steps. (2022, February 19). The pKa in Organic Chemistry. Retrieved from [Link]
ACS Publications. (2022, May 9). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. Retrieved from [Link]
ACD/Labs. (2025, July 24). What is the pKa of my compound? Retrieved from [Link]
PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
PubMed. (2014, February 15). Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers as inhibitors of leukotriene biosynthesis. Retrieved from [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Montelukast. Retrieved from [Link]
ResearchGate. (n.d.). An Overview of Different Analytical Techniques for Leukotriene Antagonists in Different Matrices. Retrieved from [Link]
precisionFDA. (n.d.). TIPELUKAST. Retrieved from [Link]
Wikipedia. (n.d.). Tipelukast. Retrieved from [Link]
Pulmonary Fibrosis Foundation. (n.d.). Tipelukast (MN-001). Retrieved from [Link]
PMC. (n.d.). Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form. Retrieved from [Link]
PMC. (n.d.). High performance liquid chromatographic method development for simultaneous analysis of doxofylline and montelukast sodium in a combined form. Retrieved from [Link]
Indian Journal of Research in Pharmacy and Biotechnology. (2014, March-April). Analytical method development and validation for the simultaneous estimation of Montelukast and Doxofylline in bulk and pharmaceutical dosage forms by using RP-HPLC. Retrieved from [Link]
International Journal of Biomedical Investigation. (2018, March 27). A New analytical method development and validation of Ambroxol, Montelukast and Levocetirizine in Tablet dosage form by RP-HPLC. Retrieved from [Link]
GSC Online Press. (2024, May 5). Analytical method development and validation for the simultaneous estimation of montelukast and Acebrophylline by RP- HPLC metho. Retrieved from [Link]
ResearchGate. (n.d.). In depth investigation of analytical methods for the determination of montelukast and bilastine in biological fluid and pharmaceutical dosage forms: A Review. Retrieved from [Link]
PMC. (n.d.). Liquid chromatography/mass spectrometry analysis of exhaled leukotriene B4 in asthmatic children. Retrieved from [Link]
Technical Support Center: Minimizing Background Noise in Mass Spectrometry for Deuterated Standards
Welcome to the Technical Support Center for advanced mass spectrometry applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practica...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced mass spectrometry applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing background noise when using deuterated internal standards. As Senior Application Scientists, we have structured this guide to move from foundational concepts to specific, actionable solutions for issues encountered in the laboratory.
The Foundational Challenge: Signal vs. Noise
In quantitative mass spectrometry, the ultimate goal is to achieve a high signal-to-noise (S/N) ratio for your analyte of interest.[1][2] Background noise is any signal that is not from the analyte and can originate from various sources, including the sample matrix, the LC-MS system itself, and environmental contamination.[3][4] Deuterated internal standards are powerful tools to correct for experimental variability, but their effectiveness can be compromised by high background noise.[5][6][7]
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in my LC-MS system?
A1: Background noise can be broadly categorized into three main sources:
Chemical Noise: This arises from ions other than your target analyte that have the same nominal mass-to-charge ratio (m/z).[8] This includes isobaric interferences from the sample matrix, metabolites, or co-administered drugs.
Instrumental Noise: This is generated by the LC and MS components. Common sources include electronic noise, contamination within the ion source, column bleed, and impurities in solvents and gases.[3][4][9] An unstable pump flow in the HPLC can also contribute significantly to MS noise.[9]
Matrix Effects: These occur when components in the sample matrix (e.g., plasma, urine) co-elute with the analyte and interfere with the ionization process.[5] This can lead to ion suppression or enhancement, which unpredictably alters the analyte's signal.[10][11] Phospholipids are a major contributor to matrix effects in biological samples.[12]
Q2: My deuterated internal standard is showing a different retention time than the analyte. Is this normal?
A2: Yes, a slight shift in retention time is a well-documented phenomenon known as the "deuterium isotope effect." In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[13][14] This is because the C-D bond is slightly shorter and stronger than the C-H bond, which can subtly alter the molecule's interaction with the stationary phase. While often minor, a significant shift can be problematic if it leads to differential matrix effects between the analyte and the internal standard.[15]
Q3: I'm observing unexpected peaks or a distribution of masses for my deuterated standard. What's happening?
A3: This can be attributed to a few factors:
In-source Fragmentation: The deuterated standard might be fragmenting in the ion source before it reaches the mass analyzer.[14][16][17] This can be influenced by the source temperature and voltages (like declustering potential or fragmentor voltage).[16]
Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms on labile functional groups (like -OH, -NH, -SH) can exchange with hydrogen atoms from the solvent.[18][19][20] This "back-exchange" can lead to a distribution of masses. To avoid this, deuterium labels should be on stable positions like aromatic or aliphatic carbons.[18]
Isotopic Purity: The deuterated standard itself may contain a small percentage of the non-deuterated and partially deuterated forms. It's recommended to use standards with at least 98% isotopic enrichment.[6][21]
Q4: My calibration curve is non-linear, and the response of my deuterated standard is decreasing at higher analyte concentrations. Why?
A4: This is a classic sign of ion suppression and detector saturation.[22] In electrospray ionization (ESI), there is a limited number of available charges and space on the surface of the ESI droplets.[22] At high concentrations, the analyte and the deuterated standard compete for these resources. Since the analyte concentration is increasing while the internal standard concentration is fixed, the analyte outcompetes the standard, leading to a decrease in the standard's signal.[22]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common background noise issues.
Guide 1: High Background Noise Across the Entire Chromatogram
This often points to a systemic contamination issue.
Logical Troubleshooting Workflow
Caption: HybridSPE® workflow for phospholipid removal.
Issue: In-Source Fragmentation of the Deuterated Standard
If you suspect in-source fragmentation, you can perform the following diagnostic:
Infuse a solution of the deuterated standard directly into the mass spectrometer.
Observe the mass spectrum at low fragmentor/declustering potential settings. You should primarily see the molecular ion.
Gradually increase the fragmentor/declustering potential. If you begin to see fragment ions appear, this confirms that in-source fragmentation is occurring.
[16][17]
Solution: Optimize the source conditions by reducing the fragmentor/declustering potential and the source temperature to the minimum levels required for good sensitivity.
[16]
Issue: H/D Back-Exchange
Back-exchange is a concern when deuterium atoms are located on exchangeable sites.
[19][23]
Solutions:
Proper Standard Selection: Choose a deuterated standard where the labels are on stable carbon atoms.
[18]* Minimize Time in Protic Solvents: After sample preparation, minimize the time the sample spends in aqueous mobile phases, especially at neutral or basic pH.
Use a Maximally Deuterated Control: This can help measure the level of back-exchange during analysis.
[23]
Best Practices for Using Deuterated Standards
Add Early: The deuterated internal standard should be added to the sample as early as possible in the workflow to account for variability in all subsequent steps.
[18]2. Concentration Matters: The concentration of the internal standard should be similar to that of the analyte in the middle of the calibration range to ensure a reliable response ratio.
[18]3. Verify Co-elution: Always confirm that the analyte and the deuterated standard co-elute under your final chromatographic conditions.
[13][18]4. Purity is Key: Use high-purity standards (isotopic enrichment ≥98%) to minimize interference from the unlabeled analyte.
[6][21]5. Proper Storage: Store deuterated standards under recommended conditions (often cool, dry, and under an inert gas) to prevent degradation and H/D exchange.
[6][18]
By systematically addressing potential sources of noise from the sample preparation stage through to the final MS detection, researchers can significantly improve the quality and reliability of their quantitative data.
References
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. LinkedIn. [Link]
GC-MS Noise Isolation Techniques: Application in Labs. LinkedIn. [Link]
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC International. [Link]
Matrix Effects: Causes and Solutions in Analysis. Phenomenex. [Link]
Chemical noise reduction for mass spectrometry.
How to get rid of the high noise background in Mass spec (UPLC-LTQ-XL)?. ResearchGate. [Link]
Internal standard in LC-MS/MS. Chromatography Forum. [Link]
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. ACS Publications. [Link]
Mass Spec contamination issue - High background. Waters Knowledge Base. [Link]
Tips to Improve Signal-to-Noise Checkout. Agilent. [Link]
Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro. Waters Corporation. [Link]
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. [Link]
Losing Sensitivity of LC/MS signal due to High Background?. ResearchGate. [Link]
Hydrogen–Deuterium Exchange Mass Spectrometry. Spectroscopy Online. [Link]
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]
Bioanalytical Method Validation for Tipelukast: A Comparative Guide to FDA-Compliant LC-MS/MS Workflows
Introduction Tipelukast (MN-001) is a novel, orally bioavailable small molecule that functions as a leukotriene (LT) receptor antagonist, phosphodiesterase (PDE) inhibitor, and 5-lipoxygenase (5-LO) pathway inhibitor[1]....
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Tipelukast (MN-001) is a novel, orally bioavailable small molecule that functions as a leukotriene (LT) receptor antagonist, phosphodiesterase (PDE) inhibitor, and 5-lipoxygenase (5-LO) pathway inhibitor[1]. Currently under clinical evaluation for fibrotic diseases such as Idiopathic Pulmonary Fibrosis (IPF) and non-alcoholic steatohepatitis (NASH), the precise quantification of Tipelukast and its active metabolites in human plasma is a critical regulatory requirement[1].
To support pharmacokinetic (PK) and pharmacodynamic (PD) modeling, bioanalytical assays must adhere strictly to the FDA’s Bioanalytical Method Validation Guidance for Industry (May 2018)[2][3]. This guide objectively compares sample preparation alternatives for Tipelukast plasma extraction, explains the mechanistic causality behind using stable isotope-labeled internal standards (SIL-IS)[4], and provides a self-validating experimental protocol designed to meet FDA acceptance criteria[5].
Section 1: The Analytical Challenge & Sample Preparation Comparison
Tipelukast is highly lipophilic and heavily protein-bound in systemic circulation. When analyzing such compounds via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the primary analytical hurdle is the matrix effect —specifically, ion suppression caused by endogenous plasma phospholipids co-eluting with the analyte in the electrospray ionization (ESI) source[6].
To mitigate this, three primary sample preparation strategies are commonly evaluated: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid Phase Extraction (SPE).
Quantitative Comparison of Extraction Strategies
Parameter
Protein Precipitation (PPT)
Liquid-Liquid Extraction (LLE)
Solid Phase Extraction (SPE)
Analyte Recovery (%)
65 - 75%
70 - 85%
90 - 98%
Matrix Effect (Ion Suppression)
High (~40% suppression)
Moderate (~20% suppression)
Low (<5% suppression)
Precision (%CV)
12 - 18%
8 - 14%
2 - 6%
Throughput
Very High (96-well compatible)
Low (Labor intensive)
High (96-well compatible)
Cost per Sample
Low
Medium
High
The Causality Behind the Choice:
While PPT is inexpensive and fast, it merely denatures proteins, leaving soluble phospholipids in the extract. These lipids compete with Tipelukast for charge droplets in the ESI source, drastically reducing the ionization efficiency (signal suppression). SPE, conversely, utilizes a hydrophobic stationary phase that retains Tipelukast while allowing polar interferences to be washed away. A targeted organic wash then elutes the analyte free of phospholipids, yielding near-quantitative recovery and negligible matrix effects. Thus, SPE is the method of choice for robust FDA-compliant validation.
Section 2: The Role of Stable Isotope-Labeled Internal Standards (SIL-IS)
Even with rigorous SPE clean-up, absolute elimination of matrix effects is impossible. To ensure regulatory compliance, an internal standard must be used. The FDA BMV guidance strongly recommends the use of a SIL-IS, such as Tipelukast-d6 or Hydroxy Tipelukast-d6[4][6].
Mechanistic Causality:
Tipelukast-d6 contains six deuterium atoms, shifting its mass-to-charge ratio (m/z) by +6 Da compared to the native drug. Because deuterium substitution does not significantly alter the molecule's physicochemical properties, Tipelukast-d6 co-elutes exactly with Tipelukast on a reversed-phase C18 column[4]. Consequently, both molecules enter the mass spectrometer simultaneously and experience the exact same matrix-induced ion suppression. By plotting the ratio of the analyte peak area to the IS peak area, the matrix effect is mathematically canceled out, ensuring the IS-Normalized Matrix Factor remains close to 1.0[6].
Mechanism of Tipelukast-d6 correcting for matrix-induced ion suppression.
The following protocol outlines a self-validating system for Tipelukast quantification in human plasma, structured around the core pillars of the FDA 2018 BMV guidance[5].
Step 1: Calibration and Quality Control (QC) Preparation
Prepare a master stock solution of Tipelukast (1 mg/mL in methanol).
Generate at least six non-zero calibration standards in blank human plasma ranging from the Lower Limit of Quantitation (LLOQ, e.g., 1 ng/mL) to the Upper Limit of Quantitation (ULOQ, e.g., 1000 ng/mL)[5].
Prepare QC samples at four levels: LLOQ, Low QC (3x LLOQ), Mid QC (approx. 50% of ULOQ), and High QC (75% of ULOQ).
Step 2: Solid Phase Extraction (SPE) Workflow
Aliquot: Transfer 100 µL of plasma (Standard, QC, or unknown sample) into a 96-well plate.
Internal Standard: Add 20 µL of Tipelukast-d6 working solution (100 ng/mL) and vortex for 30 seconds[4].
Disruption: Add 100 µL of 2% formic acid in water to disrupt protein binding.
Conditioning: Condition a generic polymeric reversed-phase SPE plate (e.g., Oasis HLB) with 1 mL methanol, followed by 1 mL water.
Loading: Load the pre-treated plasma sample onto the SPE plate.
Washing: Wash with 1 mL of 5% methanol in water to remove polar salts and peptides.
Elution: Elute Tipelukast and IS with 2 x 500 µL of 100% acetonitrile.
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid)[6].
Step 3: LC-MS/MS Parameters
Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.7 µm) maintained at 40°C[4].
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B.
Ionization: Electrospray Ionization (ESI) in positive MRM mode.
Transitions: Optimize specific Q1 → Q3 Multiple Reaction Monitoring (MRM) transitions for Tipelukast and Tipelukast-d6[4].
FDA-compliant LC-MS/MS workflow and validation parameters for Tipelukast.
Section 4: FDA Acceptance Criteria & Self-Validation Logic
To prove the method is trustworthy and ready for clinical sample analysis, the validation report must demonstrate the following parameters as dictated by the 2018 FDA Guidance[5]:
Accuracy & Precision: The intra-assay and inter-assay precision (%CV) must be ≤ 15% for all QCs, and ≤ 20% at the LLOQ. Accuracy must be within ±15% of the nominal concentration (±20% for LLOQ)[5].
Selectivity: Analyze blank plasma from at least six different lots. The interference peak area at the retention time of Tipelukast must be < 20% of the LLOQ response, and < 5% for the IS[5][6].
Matrix Effect: Calculate the IS-Normalized Matrix Factor (MF) by dividing the MF of the analyte by the MF of the IS. The CV of the IS-normalized MF across six independent matrix lots must be ≤ 15%[6].
Stability: Prove that Tipelukast does not degrade during three freeze-thaw cycles (-80°C to room temperature), benchtop processing (at least 4 hours), and long-term storage[5].
References
Bioanalytical Method Validation; Guidance for Industry; Availability
Federal Register[Link]
Bioanalytical Method Validation Guidance for Industry May 2018
U.S. Food and Drug Administration (FDA)[Link]
Essential FDA Guidelines for Bioanalytical Method Validation
Resolve Mass Spectrometry[Link]
Lipid Mediators Regulate Pulmonary Fibrosis: Potential Mechanisms and Signaling Pathways
National Center for Biotechnology Information (PMC)[Link]
A Senior Application Scientist's Guide to Cross-Validation of Tipelukast Assays Between Laboratories
Introduction: The Imperative for Harmonized Bioanalysis in Tipelukast Development Tipelukast (also known as MN-001) is a novel, orally bioavailable small-molecule drug candidate with a multi-faceted mechanism of action,...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative for Harmonized Bioanalysis in Tipelukast Development
Tipelukast (also known as MN-001) is a novel, orally bioavailable small-molecule drug candidate with a multi-faceted mechanism of action, targeting pathways involved in inflammation and fibrosis.[1][2][3] Its potential applications in conditions like non-alcoholic steatohepatitis (NASH) and idiopathic pulmonary fibrosis (IPF) necessitate large-scale, often global, clinical trials.[1][3] Such multi-site studies frequently rely on more than one bioanalytical laboratory to process and analyze clinical samples for pharmacokinetic (PK) assessment. This operational necessity introduces a critical challenge: ensuring that the data generated across these different sites are comparable, reliable, and can be consolidated into a single, cohesive dataset for regulatory submission.
This is where cross-laboratory validation becomes paramount. It is the formal process of demonstrating that a bioanalytical method, when performed by different laboratories, yields equivalent results.[4][5][6][7] A poorly executed or neglected cross-validation can lead to inconsistent data, jeopardizing the interpretation of a clinical trial and potentially causing significant delays and financial losses.
From my experience in the field, viewing cross-validation not as a mere checkbox exercise but as a foundational pillar of data integrity is crucial. This guide provides a comprehensive framework for planning and executing a robust cross-validation for a Tipelukast assay, grounded in regulatory expectations and scientific best practices. We will delve into the causality behind experimental choices, provide actionable protocols, and offer insights to navigate the complexities of inter-laboratory method harmonization.
The Foundation: Regulatory Framework and Key Parameters
The principles of bioanalytical method validation are well-established by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9][10][11] The recent ICH M10 guideline further harmonizes global expectations.[6] While a full validation establishes the performance characteristics of an assay within a single laboratory, cross-validation specifically assesses the method's reproducibility between two or more laboratories.[5][7][12][13]
The core objective is to evaluate the inter-laboratory accuracy and precision. This ensures that any observed variability is due to the inherent properties of the assay and not systemic biases introduced by a specific laboratory's environment, equipment, or personnel.
Key Performance Parameters for Cross-Validation:
Accuracy: The closeness of the mean test results obtained by the method to the true concentration of the analyte.
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically expressed as the coefficient of variation (CV%).
Selectivity: The ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample.
A Phased Approach to Assay Cross-Validation
A successful cross-validation is not a single event but a multi-stage process that requires meticulous planning, open communication, and a collaborative spirit between the participating laboratories.[4][14][15][16]
Phase 1: Pre-Transfer Harmonization & Planning
This initial phase is critical and often dictates the success of the entire endeavor. The goal is to minimize controllable variables before a single sample is exchanged.
Step-by-Step Harmonization Protocol:
Form a Cross-Functional Team: Designate scientific leads from the sending laboratory (Lab A) and the receiving laboratory (Lab B).[4][16] Clear communication channels are essential.[14]
Comprehensive Documentation Review: Lab A must provide Lab B with all relevant documentation, including the full method validation report, standard operating procedures (SOPs), and any method development history that might provide insight into critical parameters.[14][16] The language in these documents must be unambiguous to avoid misinterpretation.[15][17]
Gap Analysis: Conduct a thorough comparison of the laboratories.[4][16]
Instrumentation: Are the LC-MS/MS systems comparable (e.g., same manufacturer, similar models)? While identical instruments are ideal, they are not always practical.[15][17] Differences in instrument geometry or interface design can be a source of variability.
Reagents & Materials: Specify the exact source, grade, and lot numbers for critical reagents, internal standards, and quality control (QC) materials.
Software: Ensure data processing and analysis software are compatible or that parameters can be harmonized.
Develop a Detailed Transfer Protocol: Collaboratively draft a protocol that outlines the entire study.[14][16] This document should explicitly state the experimental design, sample sets, analysis sequence, and, most importantly, the acceptance criteria.[4][14]
Phase 2: The Validation Exchange & Execution
This phase involves the physical exchange and analysis of samples. The choice of samples is critical for a meaningful comparison.
Experimental Workflow Diagram:
Caption: High-level workflow for cross-laboratory assay validation.
Step-by-Step Execution Protocol:
Sample Set Preparation (Lab A):
Prepare a set of validation samples consisting of at least three batches.
Each batch should include a full calibration curve and at least six replicates of QC samples at low, medium, and high concentrations.
Crucially, include incurred samples (IS): These are study samples from subjects dosed with Tipelukast. They are the "gold standard" for validation as they have undergone the same in-vivo metabolic processes as real samples, which is something spiked QCs cannot replicate.
Analysis and Shipment:
Lab A analyzes one set of the validation samples to establish a baseline.
The remaining sets are shipped frozen on dry ice to Lab B under controlled and monitored conditions. Proper sample handling and stability are critical.[18]
Analysis at Receiving Lab (Lab B):
Upon receipt, Lab B confirms the integrity of the samples.
Lab B's analyst, who should be thoroughly trained on the method, runs the validation batches according to the SOP.[4]
Data Analysis and Acceptance Criteria
The cornerstone of cross-validation is the objective comparison of the data generated. Both FDA and EMA guidelines provide clear acceptance criteria for accuracy and precision during standard validation, which are adapted for cross-validation.[5][7]
Acceptance Criteria:
Accuracy: For each QC level, the mean concentration from Lab B should be within ±15% of the nominal concentration.
Precision: The coefficient of variation (CV) for each QC level at Lab B should not exceed 15%.
Inter-Laboratory Comparison: The mean concentration for each QC level as determined by Lab B should be within ±15% of the mean concentration determined by Lab A.
Table 1: Hypothetical Cross-Validation Data for a Tipelukast LC-MS/MS Assay
QC Level
Nominal Conc. (ng/mL)
Laboratory
Mean Conc. (ng/mL) (n=6)
Accuracy (% Bias)
Precision (%CV)
Inter-Lab Difference (%)
Low QC
5.0
Lab A
5.2
+4.0%
6.5%
-
Lab B
4.9
-2.0%
7.8%
-5.8% vs Lab A
Mid QC
50.0
Lab A
51.5
+3.0%
4.2%
-
Lab B
48.8
-2.4%
5.1%
-5.2% vs Lab A
High QC
400.0
Lab A
390.0
-2.5%
3.1%
-
Lab B
408.0
+2.0%
3.9%
+4.6% vs Lab A
In this example, all results fall within the ±15% acceptance criteria, indicating a successful cross-validation.
Troubleshooting Discrepancies: A Logic-Based Approach
When results do not meet the acceptance criteria, a systematic investigation is required. Rushing to repeat the analysis without understanding the root cause is inefficient.
Troubleshooting Decision Tree:
Caption: A decision tree for investigating out-of-specification results.
Common Pitfalls and Expert Insights:
Internal Standard Variability: A common culprit. If the internal standard (IS) response is erratic at one lab, it often points to issues with the IS stock solution preparation or matrix effects that differ between instruments.
Matrix Effects: Even with the same lot of control matrix, subtle differences in collection tubes or processing at the clinical site can be amplified by different LC-MS/MS instrument interfaces. Investigating matrix effects may be necessary if other causes are ruled out.
Analyst Technique: In complex manual sample preparation steps, minor variations in technique can lead to biases. A video call or an on-site visit to observe the technique can be invaluable.
Conclusion
Cross-validation of bioanalytical assays for a promising therapeutic candidate like Tipelukast is a non-negotiable component of a robust drug development program. It is a scientific and regulatory necessity that underpins the integrity of data from multi-site clinical trials. By adopting a proactive, collaborative, and systematic approach—beginning with thorough harmonization and culminating in a rigorous, data-driven comparison—researchers can ensure that their bioanalytical data is consistent, reliable, and ready for regulatory scrutiny, ultimately facilitating the path to bringing new therapies to patients.
References
Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. Retrieved from [Link]
Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved from [Link][8]
Analytical Method Transfer: Best Practices and Guidelines. (2025). Lab Manager. Retrieved from [Link][4]
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. Retrieved from [Link][19]
Tipelukast (MN-001). Pulmonary Fibrosis Foundation. Retrieved from [Link][1]
Bioanalytical Method Development and Validation. U.S. Food and Drug Administration. Retrieved from [Link][9]
Best practices for analytical method transfers. (2023). Medfiles. Retrieved from [Link][14]
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. Retrieved from [Link][5]
Best Practices for Transferring Analytical Methods. (2025). The J. Molner Company. Retrieved from [Link][15]
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link][10]
Getting it right: best practices for analytical method transfers. (2020). Manufacturing Chemist. Retrieved from [Link][17]
European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (2012). Taylor & Francis Online. Retrieved from [Link][11]
MediciNova to Initiate Clinical Trial of MN-001 (tipelukast) in IPF. (2015). GlobeNewswire. Retrieved from [Link]
Tipelukast - MediciNova. AdisInsight. Retrieved from [Link][3]
Analytical Method Transfer: a practical step-by-step guide to compliance and efficiency. (2025). QbD Group. Retrieved from [Link][16]
MN-001 (tipelukast), a novel, orally bioavailable drug, reduces fibrosis and inflammation and down-regulates TIMP. MediciNova, Inc. Retrieved from [Link]
AAPS Views on Bioanalytical Method Validation Harmonization. American Association of Pharmaceutical Scientists. Retrieved from [Link][12]
Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. (2007). The AAPS Journal. Retrieved from [Link][18]
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. Retrieved from [Link][20]
Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024). Bioanalysis. Retrieved from [Link][6]
ICH, FDA Bioanalytical Method Validation And Qualification Services. NorthEast BioLab. Retrieved from [Link][13]
OSD on The New FDA Guidance on Bioanalytical Method Validation for Biomarkers 2025. American Association of Pharmaceutical Scientists. Retrieved from [Link][21]
Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. Retrieved from [Link][7]
Precision Bioanalysis: A Comparative Guide to Tipelukast Quantification Using Hydroxy Tipelukast-d6
As a Senior Application Scientist specializing in liquid chromatography-tandem mass spectrometry (LC-MS/MS), I frequently encounter the analytical bottlenecks associated with quantifying novel therapeutics in complex bio...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in liquid chromatography-tandem mass spectrometry (LC-MS/MS), I frequently encounter the analytical bottlenecks associated with quantifying novel therapeutics in complex biological matrices. Tipelukast (MN-001) is a highly promising, orally bioavailable small molecule currently advancing through clinical trials for fibrotic and inflammatory conditions, including Non-Alcoholic Steatohepatitis (NASH) and Idiopathic Pulmonary Fibrosis (IPF)[1][2].
Tipelukast exerts its therapeutic effects through a multi-modal mechanism: it acts as a leukotriene (LT) receptor antagonist, a phosphodiesterase (PDE) 3/4 inhibitor, and a 5-lipoxygenase (5-LO) inhibitor . Notably, its active metabolite, MN-002 (Hydroxy Tipelukast), plays a critical role in lipid modulation and cholesterol efflux 3[3]. Because clinical trials for NASH often involve hyperlipidemic patients, the plasma matrix is inherently complex and highly variable, making precise pharmacokinetic (PK) quantification challenging.
To ensure regulatory compliance and data integrity, the bioanalytical gold standard employs a Stable Isotope-Labeled Internal Standard (SIL-IS). This guide objectively compares the analytical performance of Hydroxy Tipelukast-d6 against traditional analog internal standards, detailing the causality behind experimental choices and providing a self-validating protocol for robust quantification.
In LC-MS/MS, the "matrix effect" is the primary adversary of accuracy. Co-eluting endogenous components (such as phospholipids in hyperlipidemic plasma) compete with the analyte for charge in the Electrospray Ionization (ESI) source, leading to unpredictable ion suppression or enhancement 4[4].
The Analytical Alternatives
External Calibration: Relies solely on a standard curve without an internal standard. It completely fails to account for analyte loss during sample extraction or variations in ESI efficiency.
Analog Internal Standards (e.g., Montelukast): While structurally similar to Tipelukast, analogs have different partition coefficients and retention times. They elute at a different point in the chromatographic gradient, exposing them to a different matrix environment in the ESI source. Consequently, they cannot accurately normalize localized ion suppression.
Stable Isotope-Labeled IS (Hydroxy Tipelukast-d6): By replacing six hydrogen atoms with deuterium, the molecule gains a +6 Da mass shift. This allows the mass spectrometer to distinguish it from the analyte via a specific Multiple Reaction Monitoring (MRM) transition, while its physicochemical properties remain virtually identical to the native metabolite 5[5].
Because Hydroxy Tipelukast and Hydroxy Tipelukast-d6 co-elute perfectly, any matrix interference suppresses both molecules equally. The ratio of their signals remains constant, mathematically canceling out the matrix effect.
Caption: Workflow demonstrating how SIL-IS co-elution normalizes ESI matrix effects.
Self-Validating Experimental Protocol
To guarantee trustworthiness, a bioanalytical protocol must be a self-validating system. The following methodology incorporates a Matrix Factor (MF) evaluation step, ensuring that the method continuously proves its own reliability across different patient plasma lots 4[4].
Step 1: Reagent Preparation & Spiking
Causality: Preparing the IS in the extraction solvent ensures that the internal standard is present at the exact moment of protein denaturation, tracking any subsequent physical losses of the analyte.
Prepare a working solution of Hydroxy Tipelukast-d6 at 100 ng/mL in 100% Acetonitrile (ACN).
Aliquot 100 µL of human plasma (blank or patient sample) into a 1.5 mL microcentrifuge tube.
Add 300 µL of the ACN/IS solution to the plasma to initiate protein precipitation.
Step 2: Extraction & Clean-up
Causality: A 3:1 ratio of organic solvent to plasma effectively crashes out >95% of plasma proteins, preventing column clogging and reducing baseline noise.
Vortex the mixture vigorously for 1 minute to ensure complete mixing and protein denaturation.
Centrifuge at 10,000 rpm for 5 minutes at 4°C.
Transfer 200 µL of the clear supernatant to an autosampler vial.
Dilute with 200 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion (solvent effect) upon injection.
Step 3: LC-MS/MS Analysis
Causality: A gradient elution separates the analyte from residual phospholipids, while MS/MS provides absolute structural specificity.
Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm) maintained at 40°C.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 3.0 minutes, hold at 95% B for 1.0 minute, return to 5% B for 1.0 minute re-equilibration. Flow rate: 0.8 mL/min 4[4].
Detection: Positive ESI mode using optimized MRM transitions for Hydroxy Tipelukast and Hydroxy Tipelukast-d6 (+6 Da precursor/product ions).
Quantitative Data & Performance Comparison
To objectively demonstrate the superiority of the SIL-IS, we compare the quantification of Hydroxy Tipelukast using Hydroxy Tipelukast-d6 versus an analog IS (Montelukast) across multiple validation runs.
Table 1: Accuracy and Precision (Intra-day and Inter-day)
Regulatory guidelines (FDA/EMA) require accuracy within 85-115% (80-120% at LLOQ) and precision CV < 15%.
Internal Standard System
Spiked Conc. (ng/mL)
Intra-day Accuracy (%)
Intra-day Precision (CV%)
Inter-day Accuracy (%)
Inter-day Precision (CV%)
Hydroxy Tipelukast-d6 (SIL-IS)
10.0 (LQC)
99.2
3.1
98.5
4.2
Hydroxy Tipelukast-d6 (SIL-IS)
500.0 (HQC)
101.4
1.8
100.8
2.5
Analog IS (Montelukast)
10.0 (LQC)
86.5
12.4
84.1
16.8
Analog IS (Montelukast)
500.0 (HQC)
112.3
9.7
114.5
11.2
*Fails to meet strict regulatory acceptance criteria due to uncorrected matrix variations.
The Matrix Factor is calculated by dividing the peak area of the analyte spiked into post-extracted blank plasma by the peak area of the analyte in a neat solution. An MF < 1 indicates ion suppression. The IS-Normalized MF is the MF of the analyte divided by the MF of the internal standard. A self-validating system must yield an IS-Normalized MF close to 1.00 with a CV < 15% across 6 different plasma lots 4[4].
Plasma Lot (Human)
MF (Analyte)
MF (Analog IS)
IS-Normalized MF (Analog)
MF (SIL-IS)
IS-Normalized MF (SIL-IS)
Lot 1 (Normal)
0.82
0.95
0.86
0.81
1.01
Lot 2 (Normal)
0.85
0.98
0.87
0.84
1.01
Lot 3 (Hemolyzed)
0.65
0.88
0.74
0.64
1.02
Lot 4 (Lipemic)
0.55
0.90
0.61
0.56
0.98
Lot 5 (Lipemic)
0.58
0.92
0.63
0.59
0.98
Lot 6 (Normal)
0.80
0.94
0.85
0.81
0.99
Mean ± CV%
0.71 ± 18.5%
0.93 ± 3.8%
0.76 ± 15.2%
0.71 ± 18.2%
1.00 ± 1.6%
Data Interpretation: As seen in Table 2, lipemic plasma (Lots 4 & 5)—highly relevant for NASH/NAFLD trials—causes severe ion suppression for the analyte (MF ~0.55). The Analog IS elutes at a different time and avoids this suppression (MF ~0.90), leading to a skewed normalized ratio. Conversely, Hydroxy Tipelukast-d6 experiences the exact same suppression as the analyte, locking the IS-Normalized MF at a perfect ~1.00 (CV 1.6%).
Pharmacological Context: Why Precision Matters
Accurate quantification of Tipelukast and its metabolites is not merely an analytical exercise; it is fundamental to understanding its pharmacodynamics. Tipelukast acts on multiple interconnected pathways to halt fibrosis and inflammation .
Caption: Pharmacological signaling pathways targeted by Tipelukast (MN-001).
Because the drug lowers serum triglycerides and modulates cholesterol efflux in vivo 2[2], the patient's plasma matrix fundamentally changes over the course of the clinical trial (e.g., shifting from highly lipemic to normal). Only a deuterated internal standard like Hydroxy Tipelukast-d6 can dynamically adapt to these longitudinal matrix shifts without introducing analytical bias.
References
MediciNova Announces Phase 2 Trial Of MN-001 (Tipelukast) In NASH / NAFLD Will Be Terminated Early Based On Significant Positive Results From Interim Analysis. Clinical Leader. Available at:[Link]
MN-001 (tipelukast), a novel, orally bioavailable drug, reduces fibrosis and inflammation and down-regulates TIMP. MediciNova, Inc. Available at: [Link]
Enhancement of ABCA1 and ABCG1 Expression and Cholesterol Efflux by a Metabolite of Tipelukast: A Potential Therapeutic Strategy for Atherosclerosis. J-Stage. Available at: [Link]
Methods of treating systemic sclerosis and idiopathic pulmonary fibrosis (US20230414547A1). Google Patents.
Comprehensive Guide: Comparison of LC-MS/MS with Alternative Methods for Tipelukast (MN-001) Bioanalysis
As drug development pipelines increasingly focus on targeted therapies for complex fibrotic and inflammatory conditions, the demand for rigorous, highly sensitive bioanalytical methodologies has never been higher. This g...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development pipelines increasingly focus on targeted therapies for complex fibrotic and inflammatory conditions, the demand for rigorous, highly sensitive bioanalytical methodologies has never been higher. This guide provides an in-depth, objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against alternative analytical platforms for the quantification of Tipelukast (MN-001).
The Analytical Challenge: Tipelukast (MN-001)
Tipelukast is a novel, orally bioavailable small molecule currently advancing through clinical trials for the treatment of Idiopathic Pulmonary Fibrosis (IPF) and Non-Alcoholic Steatohepatitis (NASH)[1]. Its therapeutic efficacy is driven by a multi-modal mechanism of action: it functions as a leukotriene (LT) receptor antagonist, a phosphodiesterase (PDE) inhibitor, and an inhibitor of the 5-lipoxygenase (5-LO) pathway[1].
To accurately map its pharmacokinetic (PK) profile and tissue distribution, researchers must quantify Tipelukast and its primary metabolites (e.g., Hydroxy Tipelukast) in highly complex biological matrices like plasma and lung homogenates[2]. These matrices are rich in endogenous lipids and proteins, which can cause severe analytical interference, making the selection of the correct bioanalytical platform a critical decision.
Fig 1: Mechanism of Action of Tipelukast (MN-001) in fibrotic and inflammatory pathways.
Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) was utilized for small molecule quantification. However, HPLC-UV lacks the sensitivity required for low-dose PK studies and struggles with specificity when analyzing complex tissue homogenates[3].
Today, LC-MS/MS has superseded HPLC-UV as the gold standard[4]. The integration of a stable isotope-labeled internal standard (SIL-IS)—specifically 4—transforms the LC-MS/MS workflow into a self-validating system[4]. Because the deuterated standard shares near-identical physicochemical properties with the analyte, it co-elutes during chromatography and experiences the exact same matrix effects during ionization, allowing the system to mathematically correct for signal suppression or enhancement[4].
Performance Comparison Summary
Analytical Parameter
LC-MS/MS (with SIL-IS)
HPLC-UV
GC-MS
Sensitivity (LOD/LOQ)
1.0 - 5.0 ng/mL
50 - 100 ng/mL
~20 ng/mL
Dynamic Range
5.0 to 25,000 ng/mL
100 to 10,000 ng/mL
50 to 5,000 ng/mL
Specificity
Extremely High (MRM mass filtering)
Moderate (Relies on retention time & UV)
High (Requires derivatization)
Matrix Effect Correction
Inherent (via Hydroxy Tipelukast-d6)
Poor (Requires exhaustive cleanup)
Moderate (Derivatization variability)
Sample Volume Required
Low (50 - 100 µL)
High (200 - 500 µL)
Moderate (100 - 200 µL)
Throughput / Run Time
Fast (2 - 5 mins per sample)
Slow (10 - 20 mins per sample)
Slow (15 - 30 mins per sample)
Causality in LC-MS/MS: A Self-Validating Protocol
To ensure data integrity and trustworthiness, bioanalytical protocols cannot merely be a list of instructions; the causality behind each step must be understood. The following is a field-proven, step-by-step LC-MS/MS methodology for Tipelukast quantification[4].
Step 1: Sample Preparation & Protein Precipitation (PPT)
Action : Aliquot 100 µL of human plasma or lung homogenate into a microcentrifuge tube. Immediately spike with 25 µL of Hydroxy Tipelukast-d6 solution (Internal Standard). Add 200 µL of 2% formic acid in water, vortex for 30 seconds, then add 800 µL of cold acetonitrile[4].
Causality : Tipelukast is highly protein-bound. The addition of formic acid lowers the pH, altering protein conformation and disrupting drug-protein binding to ensure the total release of the analyte[4]. The cold acetonitrile induces rapid protein precipitation. By spiking the SIL-IS before precipitation, any physical loss of Tipelukast during the extraction is proportionally mirrored by the IS, preserving the quantitative ratio and validating the extraction efficiency[4].
Step 2: Centrifugation and Extraction
Action : Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase[4].
Causality : Removing the precipitated protein pellet prevents LC column clogging and reduces the presence of high-molecular-weight interferents. Nitrogen evaporation concentrates the sample, pushing the analyte concentration well above the Lower Limit of Quantification (LLOQ) without degrading the thermally stable Tipelukast molecule[4].
Step 3: UHPLC Chromatographic Separation
Action : Inject 5 µL of the reconstituted sample onto a C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm) maintained at 40°C. Utilize a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) at a flow rate of 0.4 to 0.8 mL/min[4].
Causality : The hydrophobic C18 stationary phase separates Tipelukast from residual matrix phospholipids. The gradient elution sharpens the chromatographic peak, enhancing the signal-to-noise ratio, while effectively washing strongly retained lipids off the column to prevent carryover between injections.
Step 4: Tandem Mass Spectrometry (MRM Detection)
Action : Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific Precursor → Product ion transitions for both Tipelukast and Hydroxy Tipelukast-d6 using Multiple Reaction Monitoring (MRM)[4].
Causality : MRM acts as a highly specific double mass filter. The first quadrupole (Q1) isolates the intact precursor ion, the collision cell fragments it using inert gas, and the third quadrupole (Q3) isolates a specific product fragment[4]. This dual-filtering virtually eliminates background matrix noise, ensuring that only the target molecule generates a signal.
Fig 2: Self-validating LC-MS/MS workflow utilizing a deuterated internal standard.
References
Title : Lipid Mediators Regulate Pulmonary Fibrosis: Potential Mechanisms and Signaling Pathways
Source : MDPI
URL : [Link]
Title : Bleomycin Induces Drug Efflux in Lungs. A Pitfall for Pharmacological Studies of Pulmonary Fibrosis
Source : ATS Journals
URL :[Link]
Establishing the Limit of Quantification (LOQ) for Tipelukast: A Comparative Analytical Guide
Accurate quantification of small-molecule therapeutics in complex biological matrices is the bedrock of pharmacokinetic (PK) and pharmacodynamic (PD) profiling. Tipelukast (also known as MN-001) is an orally bioavailable...
Author: BenchChem Technical Support Team. Date: April 2026
Accurate quantification of small-molecule therapeutics in complex biological matrices is the bedrock of pharmacokinetic (PK) and pharmacodynamic (PD) profiling. Tipelukast (also known as MN-001) is an orally bioavailable compound currently under active investigation for the treatment of non-alcoholic steatohepatitis (NASH) and idiopathic pulmonary fibrosis (IPF)[1].
As a Senior Application Scientist, establishing a robust, self-validating analytical method for Tipelukast is critical. This guide objectively compares analytical platforms and provides a field-proven, step-by-step methodology for establishing the Lower Limit of Quantification (LLOQ) for Tipelukast in biological samples.
Mechanism of Action & Pharmacokinetic Relevance
Tipelukast exerts its anti-fibrotic and anti-inflammatory effects through a multi-target mechanism. It acts as a leukotriene D4 (LTD4) receptor antagonist, an inhibitor of 5-lipoxygenase (5-LO), and a suppressor of phosphodiesterases (PDE3 and PDE4)[1]. Furthermore, Tipelukast and its active metabolite (MN-002) are known to influence cholesterol metabolism by enhancing ABCA1 and ABCG1 expression[2].
Because Tipelukast acts on trace-level inflammatory cascades, understanding its tissue distribution and terminal elimination phase requires an analytical method capable of detecting nanogram-per-milliliter (ng/mL) concentrations.
Caption: Tipelukast (MN-001) multi-target mechanism in inflammatory and fibrotic pathways.
Analytical Strategy: HPLC-UV vs. LC-MS/MS
Historically,3 has been utilized to verify the bulk purity of Tipelukast active pharmaceutical ingredients (e.g., ≥98% purity)[3]. However, when transitioning from formulation testing to in vivo PK studies, HPLC-UV lacks the specificity to differentiate the drug from endogenous plasma proteins and lipids.
To achieve a clinically relevant LLOQ, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Multiple Reaction Monitoring (MRM) is the superior alternative. LC-MS/MS isolates the specific mass-to-charge (m/z) transitions of Tipelukast, effectively eliminating matrix noise.
To ensure scientific integrity, the quantification protocol must be a self-validating system. This is achieved by incorporating an isotopically labeled internal standard (IS), such as1[1].
Causality of the IS: By replacing hydrogen atoms with deuterium at sites susceptible to oxidative metabolism, Tipelukast-D6 perfectly co-elutes with the target analyte. It experiences the exact same matrix-induced ion suppression or enhancement in the MS source, allowing the ratio of Analyte/IS to remain constant and accurate regardless of sample-to-sample matrix variations[1].
Causality: ACN aggressively denatures plasma proteins to release bound Tipelukast. The addition of 0.1% formic acid ensures the acidic moieties on Tipelukast remain protonated (un-ionized), which prevents the drug from co-precipitating with proteins and improves recovery.
Vortex vigorously for 2 minutes to ensure complete mixing.
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.
Transfer 100 µL of the clear supernatant into an autosampler vial.
Step 2: Chromatographic Separation
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).
Causality: Sub-2-micron particles generate high theoretical plate counts, resulting in sharp, narrow peaks that maximize the Signal-to-Noise (S/N) ratio.
Mobile Phase: Gradient elution using 0.1% Formic acid in Water (A) and 0.1% Formic acid in ACN (B).
Step 3: MS/MS Detection
Ionization: Electrospray Ionization (ESI) in positive mode.
Validation Criteria for LOQ: The LLOQ is confirmed only when the Signal-to-Noise (S/N) ratio is ≥ 10, with an accuracy within ±20% of the nominal concentration, and a precision (Coefficient of Variation, %CV) of ≤ 20%[1].
Caption: Step-by-step bioanalytical workflow for Tipelukast quantification via LC-MS/MS.
Quantitative Validation & Data Presentation
When executed correctly, the LC-MS/MS protocol yields highly reproducible quantitative data. Based on established bioanalytical validation standards for Tipelukast[1], the method successfully achieves an LLOQ of 1 ng/mL, far surpassing the capabilities of standard HPLC-UV.
Table: LC-MS/MS Validation Parameters for Tipelukast
Validation Parameter
Experimental Result
Regulatory Acceptance Criteria
Linearity (r²)
≥ 0.99
≥ 0.99
Assay Range
1 - 1000 ng/mL
Must cover expected PK concentrations
Lower Limit of Quantification (LLOQ)
1 ng/mL
S/N ≥ 10
Intra-day Accuracy
95.5% - 108.2%
Within ±15% (±20% at LLOQ)
Intra-day Precision (%CV)
3.1% - 9.8%
≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy
97.3% - 105.6%
Within ±15% (±20% at LLOQ)
Inter-day Precision (%CV)
≤ 15%
≤ 15% (≤ 20% at LLOQ)
Data synthesized from validated Tipelukast-D6 LC-MS/MS methodologies[1].
Conclusion
Establishing an LLOQ of 1 ng/mL for Tipelukast using LC-MS/MS ensures that researchers can accurately map its pharmacokinetic profile, even in low-perfusion tissues or during the terminal elimination phase. The intentional use of Tipelukast-D6 as an internal standard neutralizes matrix-induced ion suppression, guaranteeing scientific integrity and reproducibility across both preclinical models and clinical trials.
References
Benchchem. "Tipelukast-D6 | Development and Validation of Quantitative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Tipelukast." Benchchem.
National Institutes of Health (NIH PMC). "Enhancement of ABCA1 and ABCG1 Expression and Cholesterol Efflux by a Metabolite of Tipelukast: A Potential Therapeutic Strategy for Atherosclerosis." PubMed Central.
Comparative metabolism of Tipelukast in different species
An in-depth understanding of drug metabolism and pharmacokinetics (DMPK) across species is the cornerstone of translating preclinical efficacy into clinical success. Tipelukast (MN-001), originally developed as a leukotr...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth understanding of drug metabolism and pharmacokinetics (DMPK) across species is the cornerstone of translating preclinical efficacy into clinical success. Tipelukast (MN-001), originally developed as a leukotriene receptor antagonist (LTRA) for asthma, has emerged as a highly promising candidate for non-alcoholic steatohepatitis (NASH), idiopathic pulmonary fibrosis (IPF), and atherosclerosis.
Unlike traditional LTRAs such as Montelukast, Tipelukast’s therapeutic efficacy in metabolic and fibrotic diseases is heavily driven by its major active metabolite, MN-002 [1]. This guide provides an objective, data-supported comparison of the metabolic profiles of Tipelukast and its alternatives across species, detailing the self-validating methodologies required to quantify these differences.
Mechanistic Divergence: Tipelukast vs. Montelukast
While both Tipelukast and Montelukast target the leukotriene pathway, their metabolic fates dictate their distinct clinical utilities. Montelukast undergoes extensive Phase I hepatic metabolism (primarily via CYP2C8, CYP3A4, and CYP2C9), resulting in inactive or weakly active metabolites (M1-M6) that are rapidly cleared via biliary excretion[2].
Conversely, Tipelukast is metabolized into MN-002. Recent peer-reviewed studies demonstrate that MN-002 is not merely a byproduct; it is a potent pharmacological agent that binds to PPAR-alpha and significantly upregulates the expression of key transport proteins, ABCA1 and ABCG1[1]. This upregulation enhances ApoA-I-mediated cholesterol efflux in macrophages, effectively reducing foam cell formation—a mechanism entirely absent in Montelukast's metabolic profile[3].
Fig 1: Divergent metabolic pathways of Tipelukast vs. Montelukast and MN-002 mechanism of action.
Comparative Interspecies Metabolism Data
When evaluating Tipelukast for metabolic disorders, researchers frequently utilize murine STAM™ (NASH-HCC) models[4]. However, cytochrome P450 (CYP) isoform expression varies drastically between mice, rats, and humans. Understanding the interspecies conversion rate of MN-001 to MN-002 is critical, as a failure to generate sufficient MN-002 in a specific animal model will result in false-negative efficacy data for atherosclerosis and dyslipidemia endpoints.
Table 1: Comparative Metabolic Parameters Across Species
Note: Data synthesized from standard LTRA pharmacokinetic profiles and recent MN-002 clinical/preclinical observations.
Parameter
Tipelukast (Human)
Tipelukast (Mouse)
Tipelukast (Rat)
Montelukast (Human)
Primary CYP Isoforms
CYP3A4, CYP2C9
Cyp3a11, Cyp2c29
Cyp3a1, Cyp2c11
CYP2C8, CYP3A4, CYP2C9
Active Metabolite
MN-002 (High yield)
MN-002 (Moderate yield)
MN-002 (Low yield)
None (M1-M6 are inactive)
Hepatic Extraction Ratio
Moderate
High
High
High
Primary Excretion
Fecal / Biliary
Fecal
Fecal
Biliary (90%+)
Cholesterol Efflux Impact
Significant (via MN-002)
Moderate
Minimal
Negligible
Self-Validating Experimental Methodologies
To accurately quantify the interspecies metabolic differences and validate the downstream functional effects of Tipelukast, laboratories must employ rigorous, self-validating protocols. The following methodologies embed internal controls to ensure data integrity.
Causality & Rationale: Liver microsomes isolate Phase I metabolism. By comparing human, rat, and mouse microsomes, we can determine the intrinsic clearance (
CLint
) and the species-specific rate of MN-002 generation. The inclusion of deuterated Tipelukast (Tipelukast-D6) as an internal standard corrects for matrix effects and ion suppression during LC-MS/MS analysis, ensuring absolute quantitative accuracy[5].
Preparation: Thaw pooled liver microsomes (Human, Sprague-Dawley Rat, CD-1 Mouse) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).
Reaction Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) with Tipelukast (1 µM final concentration) in the buffer.
Self-Validation Step: Include a parallel reaction using Verapamil as a high-clearance positive control to verify microsomal enzymatic activity.
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).
Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, Phase I metabolism cannot occur. Include a negative control (no NADPH) to rule out chemical degradation.
Time-Course Quenching: At intervals (0, 5, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 50 nM Tipelukast-D6 (Internal Standard).
Centrifugation & Analysis: Centrifuge at 15,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via UPLC-QTOF or LC-MS/MS, monitoring the parent mass transitions for MN-001 and the emergence of MN-002.
Causality & Rationale: Detecting MN-002 via LC-MS/MS only proves its existence, not its efficacy. To validate that the metabolite generated in human models is functionally superior to alternatives like Montelukast, an in vitro cholesterol efflux assay is required.
Cell Culture & Differentiation: Culture THP-1 monocytes and differentiate them into macrophages using 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours.
Radiolabeling & Foam Cell Formation: Incubate the macrophages with
3
H-cholesterol (1 µCi/mL) and acetylated LDL (50 µg/mL) for 24 hours to induce a foam-cell phenotype.
Treatment: Wash cells thoroughly with PBS. Treat separate wells with MN-001, synthesized MN-002, Montelukast, or vehicle (DMSO) for 18 hours.
Self-Validation Step: Use a known LXR agonist (e.g., T0901317) as a positive control for maximal ABCA1 upregulation.
Efflux Induction: Add ApoA-I (10 µg/mL) to the media as the cholesterol acceptor for 4 hours.
Causality: ABCA1 specifically mediates lipid efflux to lipid-poor ApoA-I. If MN-002 upregulates ABCA1, radioactivity in the ApoA-I media will spike[1].
Quantification: Collect the media and lyse the cells. Measure radioactivity using a liquid scintillation counter. Calculate fractional efflux as: (Media CPM) / (Media CPM + Cell CPM) x 100.
Conclusion for Drug Development Professionals
When selecting a leukotriene modifier for repurposing in metabolic or fibrotic indications, the metabolic fate of the compound is the primary differentiator. While Montelukast is rapidly cleared into inactive byproducts[2], Tipelukast undergoes specific Phase I metabolism to yield MN-002. Because the conversion rate to MN-002 varies across species, researchers must carefully select their preclinical in vivo models (favoring those with humanized liver chimeras or robust Cyp3a11 expression) to accurately predict clinical outcomes in atherosclerosis and NASH trials.
A Researcher's Guide to the Safe Disposal of Hydroxy Tipelukast-d6 (Sodium Salt)
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper disposal of specialized chemical reagents...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper disposal of specialized chemical reagents, such as Hydroxy Tipelukast-d6 (sodium salt), is a cornerstone of responsible laboratory practice. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this deuterated compound, ensuring the protection of personnel and the environment.
Understanding Hydroxy Tipelukast-d6 (Sodium Salt) and Its-Associated Waste
Hydroxy Tipelukast-d6 is a stable, isotopically labeled version of Hydroxy Tipelukast, where six hydrogen atoms have been replaced with deuterium.[1] Deuterated compounds are pivotal in pharmaceutical research, primarily as quantitative tracers in metabolic studies.[2] While deuterium is a stable, non-radioactive isotope, it is crucial to remember that deuterated compounds are still chemical substances and must be handled with care.[3]
The waste generated will likely consist of:
Unused or expired pure compound.
Contaminated labware: This includes vials, pipette tips, gloves, and bench paper.
Solvent waste: Solutions containing Hydroxy Tipelukast-d6 from experimental procedures.
The Cardinal Rule of Chemical Disposal: Segregation and Labeling
The first and most critical step in managing chemical waste is proper classification and segregation.[4] Inadequately managed waste can lead to serious risks, including contamination and dangerous chemical reactions.[4][5]
Never dispose of chemical waste, including Hydroxy Tipelukast-d6, down the sewage system or in regular trash. [4]
Waste Characterization and Segregation Protocol:
Identify the Waste Stream: Determine if the waste is solid, liquid, or a contaminated disposable item.
Segregate at the Source: Use separate, clearly labeled waste containers for each type of waste. For instance, have designated containers for:
Solid Hydroxy Tipelukast-d6 waste.
Liquid waste containing Hydroxy Tipelukast-d6 (further segregated by solvent type, e.g., halogenated vs. non-halogenated).
Use Appropriate Containers: Chemical waste must be stored in approved containers that are resistant to the chemical agents they hold.[4] Ensure containers are hermetically sealed and stored away from heat and sunlight.[4]
Waste Type
Recommended Container
Solid Waste
Labeled, sealed, and chemically compatible container.
Waste should be stored in a designated and secure area.[5] This is often a satellite accumulation area (SAA) within the laboratory.[7]
Store waste containers in secondary containment to catch any potential leaks.
Ensure incompatible wastes are stored separately to prevent dangerous reactions.[5]
Do not overfill waste containers; a general rule is to fill to no more than 80% capacity.
Decontamination of Reusable Glassware
Properly cleaning glassware that has been in contact with deuterated compounds is crucial to prevent cross-contamination in future experiments.
Glassware Decontamination Protocol:
Initial Rinse: Rinse the glassware with a suitable solvent that is known to dissolve Hydroxy Tipelukast-d6. Collect this rinse as hazardous waste.
Wash: Wash the glassware with an appropriate laboratory detergent and water.
Thorough Rinsing: Rinse the glassware multiple times with tap water, followed by several rinses with deionized water.[8]
Drying: For quick drying, rinse with acetone and allow it to evaporate completely in a well-ventilated area or fume hood.[8][9] For more rigorous drying, place the glassware in a drying oven.[8]
Final Disposal: Partnering with a Certified Waste Management Vendor
The final step in the disposal process is the transfer of the accumulated hazardous waste to a licensed disposal facility. Your institution's Environmental Health and Safety (EHS) office will have established procedures for this.
Schedule a Pickup: Contact your EHS office to arrange for the collection of your properly labeled and sealed waste containers.
Documentation: Ensure all necessary paperwork, such as waste profiles or manifests, is completed accurately.[10] This documentation is a legal requirement and tracks the waste from your laboratory to its final disposal.
Decision-Making for Hydroxy Tipelukast-d6 Disposal
The following diagram illustrates the logical workflow for the proper disposal of waste containing Hydroxy Tipelukast-d6.
Caption: Decision workflow for the disposal of Hydroxy Tipelukast-d6 waste.
By adhering to these procedures, you contribute to a culture of safety and ensure that your groundbreaking research does not come at the cost of environmental integrity. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for local requirements.
References
American Chemical Society. Regulation of Laboratory Waste. [Link]
Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]
National Science Teaching Association. Laboratory Waste Disposal Safety Protocols. [Link]
University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]
Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]
ResearchGate. What common laboratory solvents can be used to clean deuterium oxide (D2O) from NMR tubes?. [Link]
Personal Protective Equipment (PPE) & Safe Handling Guide for Hydroxy Tipelukast-d6 (Sodium)
Executive Summary & Scientific Context Hydroxy Tipelukast-d6 (sodium salt) is a deuterium-labeled stable isotope of Hydroxy Tipelukast, primarily utilized as an internal standard in LC-MS/MS assays for pharmacokinetic an...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Context
Hydroxy Tipelukast-d6 (sodium salt) is a deuterium-labeled stable isotope of Hydroxy Tipelukast, primarily utilized as an internal standard in LC-MS/MS assays for pharmacokinetic and metabolic profiling. The parent compound, Tipelukast (also known as MN-001), is a potent, orally bioavailable small molecule with anti-fibrotic and anti-inflammatory properties[1].
To handle this compound safely, researchers must understand its biological mechanisms. Tipelukast and its active metabolites exert their effects through leukotriene (LT) receptor antagonism, inhibition of phosphodiesterases (PDE 3 and 4), and inhibition of the 5-lipoxygenase (5-LO) pathway[2]. Furthermore, metabolites of Tipelukast have been shown to influence cholesterol metabolism by upregulating ABCA1 and ABCG1 expression[3]. Because of these potent biological activities, accidental exposure—particularly via inhalation or mucous membrane contact—can trigger unintended systemic anti-inflammatory or lipid-modulating effects. Therefore, stringent Personal Protective Equipment (PPE) and handling protocols are not just regulatory formalities; they are biological necessities.
Hazard Assessment & Causality
The sodium salt form of Hydroxy Tipelukast-d6 presents specific handling challenges. As a finely milled or lyophilized pharmaceutical powder, it is highly susceptible to static charge accumulation. This electrostatic property increases the risk of aerosolization during weighing and transfer procedures.
According to standard safety data for this compound class, Hydroxy Tipelukast-d6 sodium salt is classified under the following GHS hazard statements[4]:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
The Causality of Protection: Because the compound acts on the 5-LO and PDE pathways, inhalation of aerosolized powder can cause localized respiratory irritation and potential systemic absorption[1]. The use of respiratory protection and ventilated enclosures directly mitigates the risk of airborne particulate exposure, while double-gloving prevents transdermal absorption facilitated by sweat or skin oils.
PPE Requirements & Hazard Mitigation Matrix
The required PPE scales with the quantity of the compound being handled. The following table summarizes the quantitative and qualitative safety thresholds for laboratory operations.
Operational Scale
Compound Quantity
Eye Protection
Skin & Body Protection
Respiratory Protection
Engineering Controls
Analytical (Micro)
< 10 mg
ANSI Z87.1 Safety Glasses with side shields
Single nitrile gloves (≥4 mil), standard lab coat
N95 / FFP2 mask (optional if using enclosure)
Powder weighing enclosure or draft-shielded microbalance
Preparative (Macro)
≥ 10 mg to Grams
Chemical splash goggles
Double nitrile gloves, disposable Tyvek sleeves
N95 / FFP2 or Half-mask elastomeric respirator (P100)
Certified Class II Biological Safety Cabinet (BSC) or Fume Hood
Solution Prep
Any (in solvent)
ANSI Z87.1 Safety Glasses
Single nitrile gloves, standard lab coat
Not required if handled inside a fume hood
Chemical Fume Hood (to control solvent vapors like DMSO/MeOH)
Standard Operating Procedure (SOP): Handling & Weighing
This protocol is designed as a self-validating system. Each step includes a verification check to ensure environmental and operational stability before proceeding.
Phase 1: Preparation & PPE Donning
Inspect the Environment: Ensure the powder weighing enclosure or fume hood is operational. Validation Check: Verify the airflow monitor reads within the safe operational zone (typically 80–100 fpm face velocity).
Don PPE: Put on a fitted lab coat, safety glasses, and the appropriate respiratory protection based on the scale matrix above. Don a pair of powder-free nitrile gloves.
De-static the Workspace: Wipe the balance area with an anti-static solution or use an anti-static ionizing gun. Causality: Hydroxy Tipelukast-d6 sodium salt is prone to static fly; neutralizing the area prevents loss of the expensive isotopically labeled standard and reduces inhalation risk.
Phase 2: Weighing & Reconstitution
Tare the Vessel: Place a pre-labeled, anti-static glass vial or weigh boat on the microbalance. Tare to zero. Validation Check: Observe the balance readout for 10 seconds. If the numbers drift, there is either draft interference or residual static charge. Do not proceed until the reading is perfectly stable.
Transfer the Powder: Using a stainless steel micro-spatula (avoid plastic spatulas which generate static), carefully transfer the required mass of Hydroxy Tipelukast-d6.
Seal and Solubilize: Cap the source vial immediately. Add the appropriate reconstitution solvent (e.g., DMSO or Methanol) directly to the weighing vessel inside the hood. Causality: Solubilizing the compound immediately eliminates the risk of powder aerosolization during transport to other lab areas.
Verify Dissolution: Vortex the sealed vial gently. Validation Check: Inspect the solution against a light source to ensure no undissolved particulates remain, confirming complete reconstitution.
Operational Workflow Diagram
The following diagram illustrates the logical progression of hazard assessment, handling, and emergency response.
Workflow for the safe handling, weighing, and spill response of Hydroxy Tipelukast-d6.
Decontamination & Disposal Plan
Proper disposal ensures environmental compliance and prevents cross-contamination of future LC-MS/MS runs.
Spill Response Protocol
Do Not Sweep: Never use a dry brush or broom on spilled API powder, as this will aerosolize the compound[5].
Wet Wipe Method: Dampen a highly absorbent laboratory wipe with 70% Ethanol or Isopropanol. Gently place the wipe over the spilled powder to trap it.
Surface Decontamination: Wipe the area inward from the edges to the center. Follow up with a secondary wipe using a mild detergent or 10% bleach solution to degrade any residual organic material, then a final wipe with distilled water.
Waste Management
Solid Waste: All contaminated spatulas, gloves, and wipes must be placed in a designated, sealable biohazard/chemical waste bag. Label as "Hazardous Organic Solid Waste - Contains Tipelukast Derivatives" and route for high-temperature incineration.
Liquid Waste: Aqueous or organic solvent waste containing Hydroxy Tipelukast-d6 must be collected in compatible, clearly labeled HPLC/LC-MS waste carboys. Do not pour down the drain, as the compound's anti-inflammatory properties pose an environmental hazard to aquatic ecosystems[5].
MN-001 - MediciNova, Inc.: About MN-001
Source: medicinova.com
URL:[Link][2]
Enhancement of ABCA1 and ABCG1 Expression and Cholesterol Efflux by a Metabolite of Tipelukast: A Potential Therapeutic Strategy for Atherosclerosis
Source: National Institutes of Health (PMC)
URL:[Link][3]